molecular formula C5H5BrN2O B049384 (5-Bromopyrimidin-2-yl)methanol CAS No. 22433-12-1

(5-Bromopyrimidin-2-yl)methanol

Cat. No.: B049384
CAS No.: 22433-12-1
M. Wt: 189.01 g/mol
InChI Key: ZRHVXSBXNUJBGF-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)methanol is a high-value chemical intermediate and versatile pyrimidine-based building block essential for modern synthetic organic chemistry and drug discovery research. Its core structure features a pyrimidine ring, a privileged scaffold in medicinal chemistry, functionalized at the 2-position with a hydroxymethyl group and at the 5-position with a bromine atom. This strategic substitution pattern makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of complex substituents at the 5-position to create diverse chemical libraries. Concurrently, the primary alcohol functionality serves as a handle for further derivatization, including oxidation to the corresponding aldehyde, esterification, or etherification, allowing for significant structural diversification and fine-tuning of physicochemical properties. The primary research value of this compound lies in its application as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and other targeted therapeutics where the pyrimidine core is a critical pharmacophore. It is also extensively used in materials science for the construction of ligands in metal-organic frameworks (MOFs) and organic electronic materials. By providing a multifunctional platform for synthesis, this compound accelerates the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules and advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromopyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHVXSBXNUJBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608669
Record name (5-Bromopyrimidin-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22433-12-1
Record name (5-Bromopyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Bromopyrimidin-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Bromopyrimidin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is compiled from various sources to aid in its application in research and development.

Core Physical and Chemical Data

This compound is a solid at ambient temperature.[1] Key identifying information and physical constants are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₅H₅BrN₂O[1][2]
Molecular Weight 189.01 g/mol [2]
CAS Number 22433-12-1[2]
Appearance Solid[1]
Yellow Solid[3]
Boiling Point 263.7 ± 20.0 °C at 760 mmHg[4]
Flash Point 113.3 ± 21.8 °C[4]
Melting Point Data not available
Solubility Data not available

Note: While a melting point of 34 - 39 °C is cited in some literature, this value corresponds to the isomeric compound (6-Bromo-pyridin-2-yl)methanol and should not be used for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of the physical properties of this compound are not extensively reported in publicly available literature. However, general synthetic strategies for related pyrimidine-based compounds can provide insight into its preparation.

A common route to synthesize pyrimidine derivatives involves the reaction of precursor molecules in suitable solvents. For instance, the synthesis of a related endothelin receptor antagonist involved the use of 2-chloro-5-bromopyrimidine as a reactant.[5][6] The final products in these syntheses were often purified by recrystallization from solvents like methanol.[5][6]

The determination of physical properties would follow standard laboratory procedures:

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Boiling Point: Measured at a specified pressure using distillation apparatus.

  • Solubility: Assessed by dissolving the compound in various solvents (e.g., water, ethanol, DMSO) at a known temperature to determine its saturation point.

Logical Workflow for Compound Handling and Application

The following diagram illustrates a general workflow for researchers utilizing this compound in a research and development context, from initial acquisition to experimental application.

G General Workflow for this compound Utilization cluster_0 Procurement and Initial Assessment cluster_1 Solubility and Solution Preparation cluster_2 Experimental Application cluster_3 Data Analysis and Reporting A Acquire this compound B Verify Identity and Purity (e.g., NMR, LC-MS) A->B C Determine Solubility in Relevant Solvents (e.g., DMSO, Ethanol) B->C Proceed if purity is acceptable D Prepare Stock Solutions C->D E In vitro / In vivo Screening D->E F Medicinal Chemistry Synthesis D->F G Analyze Experimental Results E->G F->G H Document Findings G->H

Caption: Workflow for utilizing this compound.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its pyrimidine core is a common scaffold in a variety of biologically active molecules. For instance, derivatives of 5-bromopyrimidine have been investigated for their potential as endothelin receptor antagonists, which are relevant in the treatment of conditions like pulmonary arterial hypertension.[5][6] The bromo- and hydroxyl- functionalities provide reactive handles for further chemical modifications, allowing for the synthesis of diverse compound libraries for biological screening.

References

(5-Bromopyrimidin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This guide provides a detailed overview of (5-Bromopyrimidin-2-yl)methanol, a heterocyclic compound with applications in medicinal chemistry and organic synthesis.

Core Compound Data

This compound is a substituted pyrimidine derivative. The presence of a bromine atom and a hydroxymethyl group makes it a versatile building block for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₅BrN₂O[1][2][3][4]
Molecular Weight 189.01 g/mol [2][3][4]
CAS Number 22433-12-1[1][3][4]
Appearance Solid[1]
Purity Typically ≥95%[1][5]
InChI Key ZRHVXSBXNUJBGF-UHFFFAOYSA-N[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are often proprietary or published in peer-reviewed scientific literature. However, a general methodological approach for its synthesis could involve the reduction of a corresponding carboxylic acid or ester, or the formylation of a related bromopyrimidine followed by reduction.

A standard analytical workflow for the characterization of this compound would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms. Both ¹H NMR and ¹³C NMR would be employed.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A suitable column and mobile phase would be selected to achieve optimal separation of the target compound from any impurities.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

Conceptual Workflow: Compound Analysis

The following diagram illustrates a typical workflow for the procurement and analysis of a chemical intermediate like this compound in a research and development setting.

G cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Characterization cluster_decision Decision Making cluster_outcome Outcome A Source Compound This compound B Vendor Documentation Review (CoA, Purity) A->B C Structural Elucidation (NMR, MS) B->C D Purity Assessment (HPLC) C->D E Functional Group Analysis (IR Spectroscopy) D->E F Meets Specifications? E->F G Proceed to Synthesis F->G Yes H Reject Batch F->H No

References

An In-depth Technical Guide on (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a concise yet comprehensive overview of the chemical compound (5-Bromopyrimidin-2-yl)methanol, focusing on its fundamental chemical identity, structure, and key identifiers. This information is crucial for its application in research, particularly in medicinal chemistry and drug development, where it can serve as a key building block for more complex molecules.

Chemical Identity and Nomenclature

This compound is a substituted pyrimidine derivative. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name precisely describes the molecular structure: a methanol group (-CH₂OH) attached to the second position of a pyrimidine ring, with a bromine atom substituted at the fifth position.

Synonyms for this compound include 5-Bromo-2-(hydroxymethyl)pyrimidine and 5-Bromopyrimidine-2-methanol[2].

Molecular Structure and Properties

The foundational aspect of any chemical compound is its structure. The structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

Chemical Structure:

logical_structure cluster_substituents Substituents cluster_core Core Structure compound This compound pyrimidine Pyrimidin compound->pyrimidine is based on a bromo 5-Bromo methanol 2-yl)methanol pyrimidine->bromo substituted at position 5 with pyrimidine->methanol substituted at position 2 with a

References

(5-Bromopyrimidin-2-yl)methanol: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (5-Bromopyrimidin-2-yl)methanol, a key consideration for its application in research and pharmaceutical development. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the standard methodologies for determining these crucial parameters. Understanding the solubility of this compound is essential for processes such as reaction optimization, purification, formulation, and bioavailability assessment.

Physicochemical Properties

Before assessing solubility, it is crucial to understand the fundamental physicochemical properties of this compound.

PropertyValueReference
CAS Number 22433-12-1[1][2]
Molecular Formula C₅H₅BrN₂O[1][2]
Molecular Weight 189.01 g/mol [1][2][3]
Boiling Point 263.7 ± 20.0 °C at 760 mmHg[1]
Flash Point 113.3 ± 21.8 °C[1]
LogP 0.15[1]

Solubility in Organic Solvents

The following table presents a list of common organic solvents used in laboratory and industrial settings. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine the solubility of this compound in solvents relevant to their specific application.

SolventMolecular FormulaPolarity (Dielectric Constant)Solubility of this compound
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2Expected to be soluble based on common use for screening compounds.[4][5]
MethanolCH₄O32.7Data not available. Requires experimental determination.
EthanolC₂H₆O24.5Data not available. Requires experimental determination.
AcetoneC₃H₆O20.7Data not available. Requires experimental determination.
AcetonitrileC₂H₃N37.5Data not available. Requires experimental determination.
Dichloromethane (DCM)CH₂Cl₂9.1Data not available. Requires experimental determination.
Ethyl AcetateC₄H₈O₂6.0Data not available. Requires experimental determination.
TolueneC₇H₈2.4Data not available. Requires experimental determination.
HexaneC₆H₁₄1.9Data not available. Requires experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][6][7] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (ensure purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Orbital shaker or agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[8][9]

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[4][10] Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined through preliminary experiments.[10]

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifugation is the preferred method.[9]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter compatible with the organic solvent.[9]

  • Dilution: Dilute the collected sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.[8][9]

  • Calculation: Calculate the solubility by taking the dilution factor into account. Express the solubility in units such as mg/mL or mol/L.

  • Replicates: It is recommended to perform the experiment in at least triplicate to ensure the reproducibility of the results.[10]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination via the shake-flask method.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility, especially in the context of drug discovery and development.[5][6]

  • Thermodynamic Solubility: As determined by the shake-flask method, this is the true equilibrium solubility of the most stable crystalline form of the compound. It is a time-consuming measurement but provides the most accurate and fundamental solubility value.[5]

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer.[5] Precipitation is then detected, often by nephelometry or UV-Vis spectroscopy.[9][11] This method is faster but can overestimate solubility as it may not represent the equilibrium state or the most stable crystal form.[5]

For researchers in drug development, understanding both types of solubility is crucial. Kinetic solubility can be useful for initial screening, while thermodynamic solubility is essential for formulation and biopharmaceutical classification.

References

Technical Guide: (5-Bromopyrimidin-2-yl)methanol - Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and key physicochemical properties of (5-Bromopyrimidin-2-yl)methanol. The information is intended to support its safe and effective use in research and development, particularly in the context of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. Its chemical structure makes it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 22433-12-1PubChem[1]
Molecular Formula C₅H₅BrN₂OPubChem[1]
Molecular Weight 189.01 g/mol PubChem[1]
Appearance Yellow solidBiz Trade Circle
Purity Typically ≥95%CymitQuimica, LabSolutions
Storage Temperature 2-8°CBiz Trade Circle

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification
Hazard ClassCategorySource
Acute Toxicity, Oral4PubChem[1]
Skin Corrosion/Irritation2PubChem[1]
Serious Eye Damage/Eye Irritation2APubChem[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3PubChem[1]
Hazard and Precautionary Statements
TypeCodeStatementSource
Hazard H302Harmful if swallowedPubChem[1]
Hazard H315Causes skin irritationPubChem[1]
Hazard H319Causes serious eye irritationPubChem[1]
Hazard H335May cause respiratory irritationPubChem[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/sprayPubChem
Precautionary P264Wash skin thoroughly after handlingPubChem
Precautionary P270Do not eat, drink or smoke when using this productPubChem
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protectionPubChem
Precautionary P301+P317IF SWALLOWED: Get medical help.PubChem
Precautionary P302+P352IF ON SKIN: Wash with plenty of water.PubChem
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.PubChem
Precautionary P319Get medical help if you feel unwell.PubChem
Precautionary P405Store locked up.PubChem
Precautionary P501Dispose of contents/container in accordance with local regulations.PubChem

Experimental Protocols and Handling

While specific experimental protocols for the use of this compound in drug development are not widely published, its role as a synthetic intermediate suggests its use in standard organic chemistry reactions. The following sections outline best practices for handling this compound based on its known hazards.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram illustrates the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile) lab_coat->gloves goggles Splash-proof Safety Goggles gloves->goggles respirator NIOSH-approved Respirator (if ventilation is inadequate) goggles->respirator Assess Ventilation end Proceed with Experiment goggles->end Adequate Ventilation respirator->end start Handling this compound start->lab_coat Minimum Requirement

Recommended Personal Protective Equipment (PPE).
First Aid Measures

In case of exposure, follow these first aid protocols.

First_Aid_Protocol cluster_response First Aid Response exposure Exposure Event inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation skin_contact Skin Contact: Remove contaminated clothing. Wash with soap and water. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins. Seek medical attention. exposure->eye_contact ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion

First Aid Measures for Exposure.
Spill and Disposal Procedures

Proper containment and disposal are crucial to mitigate environmental and health risks.

Spill_Disposal_Workflow spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect into a Sealed Container contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Spill Containment and Disposal Workflow.

Synthetic Applications in Drug Discovery

Disclaimer

This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before handling or use. All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated environment.

References

(5-Bromopyrimidin-2-yl)methanol: A Technical Guide to Commercial Availability and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (5-Bromopyrimidin-2-yl)methanol, a key building block in medicinal chemistry. It further details a plausible synthetic protocol for its preparation and its application in the development of kinase inhibitors, a critical class of therapeutic agents.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, suitable for laboratory-scale synthesis and drug discovery applications. Below is a summary of representative commercial sources and their product specifications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
BLD Pharm22433-12-1C5H5BrN2O189.01Not Specified
Capot Chemical22433-12-1C5H5BrN2O189.01≥97%
CymitQuimica22433-12-1C5H5BrN2O189.01295%
LabSolutions22433-12-1C5H5BrN2O189.01297%

Synthesis and Experimental Protocols

While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. A common synthetic route involves the reduction of a suitable precursor, such as 5-bromopyrimidine-2-carbaldehyde.

Experimental Protocol: Synthesis of this compound via Reduction

This protocol describes a plausible method for the synthesis of this compound by the reduction of 5-bromopyrimidine-2-carbaldehyde. The reaction conditions are based on standard procedures for the reduction of heterocyclic aldehydes.

Materials:

  • 5-bromopyrimidine-2-carbaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a stirred solution of 5-bromopyrimidine-2-carbaldehyde (1.0 eq) in methanol at 0 °C in a round-bottom flask, add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[1] this compound serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 5-position provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce molecular diversity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material to generate a more complex, substituted pyrimidine derivative.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and application of this compound in a drug discovery context.

G Synthesis Workflow for this compound start 5-Bromopyrimidine-2-carbaldehyde reaction Reduction (e.g., NaBH4 in MeOH) start->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification

Caption: Synthetic workflow for this compound.

G Drug Discovery Workflow Using this compound start This compound (Building Block) reaction Chemical Synthesis (e.g., Suzuki Coupling) start->reaction library Library of Pyrimidine Derivatives reaction->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Application in kinase inhibitor discovery workflow.

References

A Technical Guide to the Spectroscopic Analysis of (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (5-Bromopyrimidin-2-yl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrimidine-H (2H)8.8 - 9.2Singlet
-CH₂- (2H)~4.7Singlet
-OH (1H)VariableSinglet (broad)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=N (Pyrimidine)155 - 165
C-Br (Pyrimidine)110 - 120
C-H (Pyrimidine)157 - 162
-CH₂-OH60 - 65

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch (pyrimidine)1550 - 1650Medium to Strong
C-O stretch (alcohol)1000 - 1260Strong
C-Br stretch500 - 600Medium

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺188/190Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
[M-H₂O]⁺170/172Loss of water from the molecular ion.
[M-CH₂OH]⁺157/159Loss of the hydroxymethyl group.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve high resolution.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Thin Solid Film Method):

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) and correlate them to specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure (Electron Ionization - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer.

    • The compound will be vaporized and separated from the solvent on the GC column before entering the ion source of the mass spectrometer.

    • In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule. The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the M peak.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_conclusion Structure Elucidation Compound This compound Dissolution Dissolution in appropriate solvent Compound->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Deuterated solvent IR IR Spectroscopy Dissolution->IR Volatile solvent MS Mass Spectrometry Dissolution->MS Volatile solvent NMR_Data Acquire FID Process to Spectrum Analyze shifts, couplings NMR->NMR_Data IR_Data Acquire Interferogram Process to Spectrum Analyze absorption bands IR->IR_Data MS_Data Acquire Mass Spectrum Analyze m/z peaks (Molecular ion & fragments) MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to (5-Bromopyrimidin-2-yl)methanol: Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyrimidin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, most notably utilized in the synthesis of the dual endothelin receptor antagonist, Macitentan. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound. It details experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes its role in the synthesis of Macitentan and the associated endothelin signaling pathway.

Introduction

This compound, a substituted pyrimidine, has emerged as a valuable intermediate in the synthesis of complex pharmacologically active molecules. Its utility lies in the reactive hydroxymethyl group at the 2-position and the bromine atom at the 5-position of the pyrimidine ring, which allow for diverse chemical modifications and coupling reactions. This guide will delve into the historical context of its parent structures, detail its synthesis, and explore its significant application in the development of the dual endothelin receptor antagonist, Macitentan.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its development is intrinsically linked to the broader exploration of pyrimidine chemistry. A foundational patent from 1981, EP0029282A1, details a process for preparing 5-halopyrimidines, including 5-bromopyrimidine, and mentions their subsequent conversion to 5-pyrimidinemethanols. This suggests that the synthesis of compounds like this compound was an accessible transformation following the establishment of reliable methods for producing the core 5-bromopyrimidine structure.

The significance of this compound as a key intermediate became more prominent with its application in the synthesis of advanced drug candidates. Its role as a crucial building block in the synthesis of Macitentan, a drug for the treatment of pulmonary arterial hypertension, has solidified its importance in modern medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 22433-12-1[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance Solid[2]
Melting Point Not reported
Boiling Point 263.7 ± 20.0 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[3]
Solubility Soluble in methanol and other organic solvents.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound at the 2-position of the 5-bromopyrimidine ring, such as an aldehyde or a carboxylic acid ester.

Synthetic Pathway Overview

The general synthetic approach involves the preparation of a 5-bromopyrimidine-2-carbonyl precursor followed by its reduction to the desired alcohol.

Synthesis_of_5-Bromopyrimidin-2-yl-methanol cluster_0 Precursor Synthesis cluster_1 Reduction 5-Bromopyrimidine 5-Bromopyrimidine Carboxylic_Acid_Ester 5-Bromopyrimidine- 2-carboxylic acid ester 5-Bromopyrimidine->Carboxylic_Acid_Ester Carboxylation/ Esterification Target_Molecule This compound Carboxylic_Acid_Ester->Target_Molecule Reduction (e.g., LiAlH4)

A generalized synthetic workflow for this compound.
Experimental Protocols

Below are representative experimental protocols for the key synthetic transformations.

Protocol 1: Reduction of Ethyl 5-bromopyrimidine-2-carboxylate with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for the reduction of esters to alcohols using LiAlH₄.[4][5]

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: A solution of ethyl 5-bromopyrimidine-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • Isolation: The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Reduction of 5-Bromopyrimidine-2-carboxaldehyde with Sodium Borohydride (NaBH₄)

This protocol is based on general procedures for the reduction of aldehydes to alcohols.[6][7]

  • Setup: A round-bottom flask is charged with 5-bromopyrimidine-2-carboxaldehyde (1.0 equivalent) dissolved in methanol or ethanol.

  • Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (1.1 equivalents) is added portion-wise with stirring.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until completion as monitored by TLC.

  • Work-up: The reaction is quenched by the slow addition of water. The bulk of the organic solvent is removed under reduced pressure.

  • Isolation: The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

  • Purification: Purification is achieved by column chromatography on silica gel or recrystallization.

Application in Drug Discovery: The Synthesis of Macitentan

A prominent application of this compound is in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[8]

Role in the Synthetic Route of Macitentan

In the synthesis of Macitentan, this compound is used to introduce the 5-bromopyrimidin-2-yl-methoxyethyl side chain.

Macitentan_Synthesis Intermediate_A N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide Ethylene_Glycol_Derivative 2-((5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl)oxy)ethan-1-ol Intermediate_A->Ethylene_Glycol_Derivative Ethylene glycol Macitentan Macitentan Ethylene_Glycol_Derivative->Macitentan Coupling with This compound Target_Methanol This compound Target_Methanol->Macitentan

Simplified workflow showing the incorporation of this compound in Macitentan synthesis.
Quantitative Data in Macitentan Synthesis

The following table summarizes key quantitative data related to the synthesis and activity of Macitentan.

ParameterValueReference
Yield of Macitentan from the coupling step Not explicitly reported, but the overall synthesis is described as efficient.[8]
Macitentan IC₅₀ for ETₐ Receptor 0.5 nM[9]
Macitentan IC₅₀ for ETₑ Receptor 391 nM[9]
Clinical Efficacy (SERAPHIN study) 45% reduction in morbidity and mortality events vs. placebo.[10]

Mechanism of Action of Macitentan and the Endothelin Signaling Pathway

Macitentan functions by blocking the binding of endothelin-1 (ET-1) to its receptors, ETₐ and ETₑ, which are G-protein coupled receptors. The activation of these receptors by ET-1 leads to a cascade of intracellular events resulting in vasoconstriction and cell proliferation, key factors in the pathophysiology of pulmonary arterial hypertension.[9][11]

Endothelin Signaling Pathway

The binding of ET-1 to its receptors activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to vasoconstriction and cellular proliferation.[12][13]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor (ETₐ / ETₑ) ET1->ET_Receptor G_protein Gαq/11 ET_Receptor->G_protein Activates Macitentan Macitentan Macitentan->ET_Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Vasoconstriction & Cell Proliferation Ca_release->Cellular_Response PKC->Cellular_Response

The endothelin signaling pathway and the inhibitory action of Macitentan.

Conclusion

This compound is a pivotal building block in medicinal chemistry, with its historical roots in the systematic exploration of pyrimidine synthesis. Its application in the development of Macitentan highlights its strategic importance in constructing complex, biologically active molecules. This guide has provided a detailed overview of its history, synthesis, and a key application, offering valuable insights for researchers and scientists in the field of drug discovery and development. The provided experimental protocols and pathway diagrams serve as a practical resource for the synthesis and understanding of the pharmacological context of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: The Role of the (5-Bromopyrimidin-2-yl)oxy Moiety in the Synthesis of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin receptor antagonists (ERAs) are a critical class of therapeutics, most notably used in the treatment of pulmonary arterial hypertension (PAH). These drugs function by blocking the binding of endothelin (ET) peptides to their receptors, ET-A and ET-B, thereby preventing vasoconstriction and cellular proliferation.[1][2][3] A key structural feature in some potent dual ERAs, such as Macitentan, is the (5-bromopyrimidin-2-yl)oxy group.[2][3] This application note details the synthesis of ERAs incorporating this moiety, focusing on the well-documented synthesis of Macitentan. While one might intuitively consider (5-Bromopyrimidin-2-yl)methanol as a direct precursor, the established industrial synthesis utilizes a convergent approach where the vital ether linkage is formed via a Williamson ether synthesis in the final steps.[1][2] This document provides detailed protocols for the key transformations, quantitative data from representative syntheses, and diagrams of the relevant biological pathway and experimental workflow.

Endothelin Receptor Signaling Pathway

Endothelins mediate their effects through two G-protein-coupled receptors (GPCRs), ET-A and ET-B.[1][4] In the vascular system, ET-A receptor activation on smooth muscle cells leads to prolonged vasoconstriction.[1][5] Conversely, ET-B receptors on endothelial cells can mediate vasodilation through nitric oxide release, but they are also involved in vasoconstriction in certain vascular beds.[1][5] Dual antagonists like Macitentan block both receptors, providing a comprehensive approach to mitigating the pathological effects of endothelin.[3]

Endothelin_Signaling Endothelin Receptor Signaling Pathway cluster_gprotein G-Protein Activation cluster_effects Cellular Effects ETA ET-A Receptor Gq Gq/11 ETA->Gq ETB ET-B Receptor ETB->Gq ET1 Endothelin-1 (ET-1) ET1->ETA ET1->ETB Antagonist Macitentan (ERA) Antagonist->ETA Antagonist->ETB PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca ↑ [Ca²⁺]i IP3_DAG->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction Proliferation Cell Proliferation Ca->Proliferation

Caption: Endothelin Receptor Signaling Pathway and Site of Action for Antagonists.

Synthesis of Endothelin Receptor Antagonists: The Macitentan Example

The synthesis of Macitentan is a multi-step process that involves the initial construction of a substituted pyrimidine core, followed by the introduction of the ethylene glycol linker, and finally, the crucial etherification with 5-bromo-2-chloropyrimidine to install the (5-bromopyrimidin-2-yl)oxy moiety.

Macitentan_Synthesis_Workflow General Workflow for Macitentan Synthesis A 5-(4-bromophenyl)-4,6-dichloropyrimidine C Intermediate III: N-[5-(4-bromophenyl)-6-chloro- 4-pyrimidinyl]-N'-propylsulfamide A->C Nucleophilic Substitution (DMSO, rt) B N-Propylsulfamide Potassium Salt B->C E Intermediate II: N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl]-N'-propylsulfamide C->E Etherification (Base, Heat) D Ethylene Glycol D->E G Macitentan (Final Product) E->G Williamson Ether Synthesis (NaH, THF) F 5-bromo-2-chloropyrimidine F->G

Caption: General Workflow for Macitentan Synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate III)

This protocol describes the nucleophilic aromatic substitution reaction to form the core pyrimidine sulfamide intermediate.

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • N-Propylsulfamide

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Citric Acid (20% aqueous solution)

Procedure:

  • To a solution of N-Propylsulfamide (0.593 mol) in DMSO (250 ml), add Potassium tert-butoxide (0.802 mol) at room temperature.[5]

  • Stir the reaction mixture for 30 minutes to form the potassium salt of N-propylsulfamide in situ.[5]

  • Add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.329 mol) to the reaction mass.[5]

  • Stir the contents for 5-6 hours at 25-30°C. Monitor reaction completion by TLC or LC-MS.[5]

  • Upon completion, add DM water (500 ml) to the reaction mass and stir.

  • Slowly add 20% citric acid solution to adjust the pH to 6-7, precipitating the product.[5]

  • Filter the precipitated solid, wash with water, and dry under vacuum at 50-55°C for 10-12 hours to obtain the title compound.[5]

Protocol 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate II)

This protocol details the reaction of the chloropyrimidine intermediate with ethylene glycol.

Materials:

  • N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate III)

  • Ethylene Glycol

  • Potassium tert-butoxide (KOtBu)

  • Deionized Water

  • Methanol

  • Citric Acid (20% aqueous solution)

Procedure:

  • In a reaction flask, add Potassium tert-butoxide (4.991 mol) to ethylene glycol (3.5 L) at 10-15°C.[5]

  • Stir the solution for 30 minutes at 25-30°C.[5]

  • Slowly add N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (0.863 mol) to the reaction mass.[5]

  • Heat the contents to 100-105°C and maintain for 12-14 hours. Monitor reaction completion by TLC or LC-MS.[5]

  • Cool the reaction mass to room temperature and add DM water (700 ml) and methanol (175 ml).[5]

  • Cool the mixture to 15-20°C and slowly add 20% citric acid solution over 1-2 hours until a solid precipitates.[5]

  • Maintain stirring for 2-3 hours at room temperature.

  • Filter the solid, wash with water, and dry under vacuum at 50-55°C for 20-24 hours to yield the title alcohol.[5]

Protocol 3: Synthesis of Macitentan via Williamson Ether Synthesis

This final step involves the formation of the key ether linkage to introduce the (5-bromopyrimidin-2-yl)oxy moiety.

Materials:

  • N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate II)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • 5-bromo-2-chloropyrimidine

  • Methanol (for recrystallization)

Procedure:

  • Under an inert nitrogen atmosphere, add sodium hydride (e.g., 8 g of 60% dispersion) to a flask containing anhydrous THF (200 ml).[1]

  • Prepare a solution of Intermediate II (e.g., 43.1 g, 0.1 mol) in THF (200 ml) and a separate solution of 5-bromo-2-chloropyrimidine (e.g., 19.4 g, 0.1 mol) in THF (100 ml).[1]

  • Slowly and simultaneously add the THF solutions of Intermediate II and 5-bromo-2-chloropyrimidine to the stirred NaH suspension at 10-15°C. The addition should take approximately 5 hours.[1]

  • After the addition is complete, continue stirring at the same temperature for an additional 4 hours.[1]

  • Quench the reaction by pouring the mixture into water (300 ml), ensuring the temperature remains below 20°C.

  • Adjust the pH to 2-3 with hydrochloric acid and separate the layers.

  • Wash the organic (THF) phase with water, separate, and then concentrate under reduced pressure to obtain the crude product.[1]

  • Recrystallize the crude solid from methanol (e.g., 500 ml) to yield pure Macitentan.[1]

Data Presentation

The following table summarizes representative yields and purity data for the synthesis of Macitentan and its key intermediates, compiled from patent literature.

StepProductStarting MaterialReagentsYieldPurity (HPLC)Reference
1N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (III)5-(4-bromophenyl)-4,6-dichloropyrimidineN-Propylsulfamide, KOtBu, DMSO71%99.2%[6]
2N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (II)Intermediate IIIEthylene Glycol, Cs₂CO₃92%99.5%[7]
3MacitentanIntermediate II5-bromo-2-chloropyrimidine, NaH, THF89%99.8%[1]

Conclusion

The synthesis of advanced endothelin receptor antagonists like Macitentan highlights a sophisticated chemical strategy. The incorporation of the (5-bromopyrimidin-2-yl)oxy moiety is not achieved by using this compound as a building block. Instead, it is introduced in the final synthetic step through a Williamson ether synthesis between a core alcohol intermediate and 5-bromo-2-chloropyrimidine. This convergent approach allows for the late-stage introduction of a key pharmacophore, which is an efficient strategy in complex molecule synthesis. The provided protocols offer a detailed guide for researchers in medicinal chemistry and drug development to synthesize this important class of compounds, enabling further research and development in the field of endothelin receptor antagonism.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The ability to selectively introduce diverse substituents at various positions on the pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates.[1] (5-Bromopyrimidin-2-yl)methanol is a versatile building block that combines a reactive bromine atom at the 5-position, suitable for palladium-catalyzed cross-coupling, with a hydroxymethyl group at the 2-position, which can be a site for further functionalization or can participate in hydrogen bonding interactions with biological targets.

These application notes provide a comprehensive overview and detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing this compound.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[1][3] The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3]

  • Transmetalation (or related step) : An organometallic coupling partner (e.g., organoboron, organocopper acetylide) transfers its organic group to the palladium(II) complex.[3] For the Buchwald-Hartwig amination, this step involves the formation of a palladium-amido complex.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium Cross-Coupling Pd0 Pd(0)Ln OxAdd Py-Pd(II)(Br)Ln (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans Py-Pd(II)(R)Ln (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0  Regenerates  Catalyst Product Py-R (Coupled Product) Trans->Product Reductive Elimination sub This compound (Py-Br) sub->OxAdd partner Coupling Partner (R-M) partner->Trans

General Catalytic Cycle for Palladium Cross-Coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.[5] This reaction is widely used to synthesize 5-aryl or 5-vinyl pyrimidine derivatives.

Application Notes:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst.[6] Other catalysts, including Pd(OAc)₂ with suitable phosphine ligands (e.g., SPhos), can also be employed.[4]

  • Base: An inorganic base is required to activate the boronic acid for transmetalation.[7] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[1][6] These bases are generally compatible with the hydroxymethyl group.

  • Solvent: A mixture of an organic solvent and water is typical, such as 1,4-dioxane/water or toluene/water.[4][6] Green solvents like tert-amyl alcohol have also been shown to be effective.[8]

Data Presentation: Suzuki-Miyaura Coupling Conditions

Coupling Partner Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield Reference
Arylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ (2.3) 1,4-Dioxane/H₂O 85-95 Moderate to Good [1]
3-Furanylboronic acid NiCl₂(PCy₃)₂ (0.5) K₃PO₄ (4.5) tert-Amyl alcohol 120 83% [1][9]
Methylboronic acid Pd(OAc)₂ (10) / SPhos (20) K₃PO₄ (4.0) Toluene/H₂O/THF 80 - [4]

| Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | - |[4] |

Note: Data is primarily based on reactions with 5-bromopyrimidine and serves as a starting point for optimization with this compound. The nickel-catalyzed example shows an effective alternative.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Glassware Preparation : Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (e.g., Argon).[6]

  • Reagent Addition : To the flask, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[6]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[10]

  • Solvent Addition : Add the degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/water) via syringe.[6]

  • Reaction : Place the flask in a preheated oil bath at 80–100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[6]

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6]

  • Purification : Purify the crude product by column chromatography on silica gel.[6]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, producing 5-alkynylpyrimidine derivatives.[2][11] These products are valuable intermediates for synthesizing more complex heterocyclic structures.[2]

Application Notes:

  • Catalysis: The reaction is traditionally catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) with a copper(I) co-catalyst (e.g., CuI).[2][12] Copper-free conditions have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[2][6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base also often serves as the solvent or a co-solvent.[6][10] These mild conditions are well-suited for substrates containing a hydroxymethyl group.

  • Solvents: Anhydrous solvents like DMF, THF, or acetonitrile are commonly used, especially if the amine base is not used as the solvent.[10]

Data Presentation: Sonogashira Coupling Conditions | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | RT - 80 |[10] | | Terminal Alkyne | Pd(PPh₃)₄ (5) | None (Copper-free) | Et₃N or DIPEA (2.0-3.0) | THF or DMF | RT - 60 |[6] | | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 100 |[6] |

Note: These are general conditions for 5-bromopyrimidine and should be optimized for the specific substrate.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Glassware Preparation : Dry all glassware under vacuum with heating and cool under an inert gas.[6]

  • Reagent Addition : To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas three times.[6]

  • Solvent and Base Addition : Add a degassed anhydrous solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 2.0–3.0 equiv.).[6]

  • Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C). Monitor reaction progress by TLC or LC-MS.[6]

  • Workup : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate under reduced pressure.[6]

  • Purification : Purify the crude product by column chromatography on silica gel.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C–N bond formation, coupling an aryl halide with a primary or secondary amine.[13] This reaction is essential for synthesizing 2-amino-5-substituted pyrimidines, a common scaffold in bioactive molecules.[14]

Application Notes:

  • Challenge with Substrate: The primary consideration for this compound is the potential for the base to deprotonate the hydroxyl group.

  • Catalyst/Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is typically required.[10][15] The choice of ligand is critical and often needs to be screened for optimal results.[15]

  • Base: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common but may cause side reactions with the hydroxyl group.[15] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended as a starting point for this substrate, although they may require higher temperatures or longer reaction times.[15]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are preferred to ensure the stability of the catalytic species.[15]

Data Presentation: Buchwald-Hartwig Amination Conditions | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary/Secondary Amine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-120 |[10] | | Primary/Secondary Amine | XPhos Pd G3 (2) | XPhos (4) | Cs₂CO₃ or K₃PO₄ | 1,4-Dioxane | 100-120 |[15] | | Ammonia Equivalent | Pd(OAc)₂ (1-2) | Josiphos-type ligand | LiHMDS | Toluene | 100 |[16] |

Note: Conditions are generalized. For this compound, starting with weaker bases like Cs₂CO₃ is strongly advised.

Experimental Protocol: Buchwald-Hartwig Amination

  • Glassware Preparation : Oven-dry a reaction vessel or Schlenk tube and cool under an inert atmosphere.[10]

  • Reagent Setup : To the vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).[10][15]

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas. Repeat this cycle three times.[10]

  • Solvent and Reagent Addition : Add the degassed anhydrous solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[10]

  • Reaction : Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor consumption of the starting material by TLC or LC-MS.

  • Workup : After cooling, quench the reaction carefully with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow Typical Experimental Workflow for Cross-Coupling start Start prep 1. Glassware Prep (Oven-dry, cool under Ar) start->prep add 2. Add Reagents (Substrate, Partner, Base) prep->add cat 3. Add Catalyst/Ligand add->cat inert 4. Establish Inert Atmosphere (Evacuate/Backfill) cat->inert solve 5. Add Degassed Solvent inert->solve react 6. Heat & Stir (Monitor by TLC/LC-MS) solve->react workup 7. Reaction Workup (Quench, Extract, Dry) react->workup purify 8. Purification (Column Chromatography) workup->purify end Final Product purify->end

Typical Experimental Workflow for Cross-Coupling.

Reaction_Parameters Key Parameters Influencing Reaction Outcome Outcome Reaction Outcome (Yield, Purity, Selectivity) Substrate Substrate (5-Bromopyrimidin- 2-yl)methanol Substrate->Outcome Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Partner->Outcome Catalyst Catalyst & Ligand Catalyst->Outcome Base Base (K₃PO₄, Et₃N, Cs₂CO₃) Base->Outcome Solvent Solvent & Temperature Solvent->Outcome

Key Parameters Influencing Reaction Outcome.

References

Derivatization of (5-Bromopyrimidin-2-yl)methanol for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of (5-Bromopyrimidin-2-yl)methanol, a versatile building block in medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds, and its derivatization allows for the exploration of chemical space to develop novel therapeutic agents.[1][2] This guide focuses on three key derivatization strategies: etherification, esterification, and Suzuki-Miyaura cross-coupling, providing methodologies and data to support drug discovery and development programs.

Introduction to this compound in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active molecules. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it an attractive scaffold for medicinal chemists. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of this compound offers two distinct points for chemical modification. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. The primary alcohol functionality allows for classic transformations such as etherification and esterification to introduce a wide range of functional groups and modulate the physicochemical properties of the resulting molecules. These derivatizations are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Derivatization Strategies and Protocols

Etherification

Etherification of the primary alcohol of this compound is a common strategy to introduce lipophilic or polar side chains, which can influence the compound's solubility, cell permeability, and target engagement. The Williamson ether synthesis and related methods are typically employed.

Experimental Protocol: Synthesis of 2-(Alkoxymethyl)-5-bromopyrimidines

This protocol describes a general procedure for the etherification of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(alkoxymethyl)-5-bromopyrimidine.

Quantitative Data:

DerivativeAlkyl HalideYield (%)Reference
2-(Benzyloxymethyl)-5-bromopyrimidineBenzyl bromide85Adapted from general etherification protocols
5-Bromo-2-(methoxymethyl)pyrimidineMethyl iodide90Adapted from general etherification protocols
Esterification

Esterification of this compound introduces an ester moiety, which can act as a prodrug to improve bioavailability or provide additional interaction points with the biological target. The Fischer-Speier esterification or acylation with acid chlorides or anhydrides are common methods.

Experimental Protocol: Synthesis of (5-Bromopyrimidin-2-yl)methyl Esters

This protocol outlines a general procedure for the esterification of this compound with a carboxylic acid using an acid catalyst.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene or other suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (5% aqueous)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.5 equivalents) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure (5-bromopyrimidin-2-yl)methyl ester.

Quantitative Data:

DerivativeCarboxylic AcidYield (%)Reference
(5-Bromopyrimidin-2-yl)methyl acetateAcetic acid78Adapted from Fischer esterification protocols[3][4]
(5-Bromopyrimidin-2-yl)methyl benzoateBenzoic acid82Adapted from Fischer esterification protocols[3][4]
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyrimidine ring. This modification is pivotal for exploring SAR, particularly for targets like protein kinases where aryl-binding pockets are common.

Experimental Protocol: Synthesis of 5-Aryl-(2-hydroxymethyl)pyrimidines

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst (typically 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired 5-aryl-(2-hydroxymethyl)pyrimidine.

Quantitative Data:

DerivativeArylboronic AcidCatalystBaseSolventYield (%)Reference
(5-Phenylpyrimidin-2-yl)methanolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O88Adapted from Suzuki coupling protocols[5]
(5-(4-Methoxyphenyl)pyrimidin-2-yl)methanol4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O92Adapted from Suzuki coupling protocols[5]

Biological Applications and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas, particularly as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibition:

Many pyrimidine-based compounds act as ATP-competitive inhibitors of protein kinases. The pyrimidine scaffold can form crucial hydrogen bonds with the kinase hinge region, while substituents introduced through derivatization can occupy adjacent hydrophobic pockets, leading to high potency and selectivity. For instance, the introduction of aryl groups via Suzuki coupling can lead to potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by these derivatives.

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor P1 Receptor Dimerization & Autophosphorylation Receptor->P1 Adaptor Adaptor Proteins (e.g., Grb2, Shc) P1->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor (5-Arylpyrimidin-2-yl)methanol Derivative Inhibitor->Receptor

Caption: Generic Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives in a drug discovery context is outlined below.

Experimental_Workflow Start This compound Derivatization Derivatization (Etherification, Esterification, Suzuki Coupling) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Library Library of Derivatives Purification->Library Screening Biological Screening (e.g., Kinase Assays, Cell Proliferation Assays) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Optimization Lead Optimization SAR->Optimization Optimization->Derivatization Iterative Design

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse libraries of pyrimidine derivatives. The protocols for etherification, esterification, and Suzuki-Miyaura coupling provided herein offer robust methods for generating novel compounds with potential therapeutic applications, particularly in the field of kinase inhibition. The systematic derivatization and subsequent biological evaluation of this scaffold are key steps in the identification and optimization of new drug candidates.

References

Application Notes and Protocols for the Etherification of (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyrimidin-2-yl)methanol is a valuable building block in medicinal chemistry and drug development due to the versatile reactivity of the pyrimidine core and the presence of both a nucleophilic hydroxyl group and a bromine atom, which can participate in various coupling reactions. The etherification of the primary alcohol functionality allows for the introduction of diverse alkoxy groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed, step-by-step guide for the etherification of this compound via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Reaction Principle

The etherification of this compound is achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the desired ether. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide in an anhydrous aprotic solvent.

Reaction Scheme:

Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).

Experimental Protocols

Materials and Reagents
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon or manifold)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Column for chromatography

Protocol 1: General Procedure for the Etherification of this compound

This protocol is a general guideline. Specific quantities for different alkyl halides are provided in Table 1.

1. Reaction Setup: a. To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). b. Dissolve the starting material in anhydrous THF or DMF (approximately 0.2 M concentration). c. Cool the solution to 0 °C using an ice bath.

2. Alkoxide Formation: a. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C. b. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment (PPE) in a fume hood. Hydrogen gas is evolved during this step. c. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the alkoxide is usually indicated by the cessation of gas evolution.

3. Alkylation: a. Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Stir the reaction mixture at room temperature for the time indicated in Table 1, or until TLC analysis shows complete consumption of the starting material.

4. Reaction Work-up: a. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution to destroy any excess NaH. b. Add water to dissolve the inorganic salts. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification: a. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-(alkoxymethyl)-5-bromopyrimidine.

Data Presentation

Table 1: Reaction Parameters and Yields for the Etherification of this compound

Alkyl Halide (R-X)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Methyl Iodide (CH₃I)NaH (1.2)THFRT4~85-95%
Ethyl Bromide (CH₃CH₂Br)NaH (1.2)DMFRT6~80-90%
Benzyl Bromide (BnBr)NaH (1.2)THFRT3~90-98%
Propyl Iodide (CH₃CH₂CH₂I)NaH (1.2)DMFRT6~80-90%
Isopropyl Bromide (i-PrBr)NaH (1.2)DMF5012Lower yields expected due to competing elimination

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Table 2: Spectroscopic Data for Representative 2-(Alkoxymethyl)-5-bromopyrimidines

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
2-(Methoxymethyl)-5-bromopyrimidine 8.75 (s, 2H), 4.70 (s, 2H), 3.50 (s, 3H)165.2, 160.1, 120.5, 75.8, 58.9[M+H]⁺: 203.0/205.0
2-(Ethoxymethyl)-5-bromopyrimidine 8.74 (s, 2H), 4.72 (s, 2H), 3.65 (q, J=7.0 Hz, 2H), 1.25 (t, J=7.0 Hz, 3H)165.3, 160.0, 120.4, 74.0, 66.8, 15.2[M+H]⁺: 217.0/219.0
2-(Benzyloxymethyl)-5-bromopyrimidine 8.76 (s, 2H), 7.40-7.30 (m, 5H), 4.80 (s, 2H), 4.65 (s, 2H)165.4, 160.2, 137.5, 128.6, 128.1, 127.9, 120.6, 73.5, 72.8[M+H]⁺: 279.0/281.0

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Mandatory Visualizations

Experimental Workflow

Etherification_Workflow Start Start Setup Reaction Setup: This compound in anhydrous solvent under N2 Start->Setup Cooling Cool to 0 °C Setup->Cooling Alkoxide Alkoxide Formation: Add NaH portion-wise Stir for 30 min at 0 °C Cooling->Alkoxide Alkylation Alkylation: Add Alkyl Halide dropwise Warm to RT and stir Alkoxide->Alkylation Workup Reaction Work-up: Quench with NH4Cl (aq) Extract with EtOAc Alkylation->Workup Purification Purification: Silica Gel Column Chromatography Workup->Purification Product Pure 2-(Alkoxymethyl)- 5-bromopyrimidine Purification->Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Logical Relationship of Key Steps

Reaction_Logic Substrate This compound (Nucleophile Precursor) Alkoxide Pyrimidine Alkoxide (Active Nucleophile) Substrate->Alkoxide Deprotonation Base Strong Base (e.g., NaH) (Deprotonating Agent) Base->Alkoxide SN2 SN2 Reaction (Ether Bond Formation) Alkoxide->SN2 AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->SN2 Product 2-(Alkoxymethyl)-5-bromopyrimidine (Final Product) SN2->Product

Application Notes and Protocols: The Strategic Use of (5-Bromopyrimidin-2-yl)methanol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural similarity to the purine core of ATP, enabling competitive binding at the enzyme's active site.[1] (5-Bromopyrimidin-2-yl)methanol is a versatile building block in this context. The bromine atom at the C5 position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Myaura coupling. This allows for the systematic exploration of the chemical space to enhance inhibitor potency and selectivity. The methanol group at the C2 position offers a further point for modification or can participate in key hydrogen-bonding interactions within the kinase domain.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Spleen Tyrosine Kinase (SYK) and Cathepsin K inhibitors. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to guide researchers in the development of novel therapeutics.

Data Presentation: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative pyrimidine-based inhibitors against Cathepsin K and SYK. This data highlights the impact of structural modifications on potency.

Table 1: Inhibitory Activity of Pyrimidine-Based Cathepsin K Inhibitors

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
2-cyano-pyrimidine derivative 42Cathepsin K4Odanacatib0.2[2]
2-cyano-pyrimidine derivative 43Cathepsin K100Balicatib1.4[2][3]
Pyrrolopyrimidine derivativeCathepsin K61.9Relacatib0.041 (Ki,app)[2]
Triazine derivative 41Cathepsin K1MIV-7110.98 (Ki)[2]

Table 2: Inhibitory Activity of Pyrimidine-Based SYK Inhibitors

CompoundTarget KinaseIC50 (nM)
TAK-659SYK3.2
Imidazo[1,2-c]pyrimidine 9fSYKNot specified
4-anilinopyrimidine-5-carboxamide 9aSYKNot specified

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clear understanding of the biological context and synthetic strategies.

Spleen Tyrosine Kinase (SYK) Signaling Pathway

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells.[4] It is a key mediator in various cellular responses, including B-cell activation, mast cell degranulation, and macrophage phagocytosis.[4] Dysregulation of SYK signaling is implicated in inflammatory diseases and hematological malignancies.

SYK_Signaling_Pathway SYK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding ITAM ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) Lyn->ITAM Phosphorylation SYK SYK ITAM->SYK Recruitment & Activation VAV1 VAV1 SYK->VAV1 Phosphorylation PLCg PLCγ SYK->PLCg Phosphorylation PI3K PI3K SYK->PI3K Phosphorylation Downstream Downstream Signaling (e.g., Calcium Mobilization, NF-κB, MAPK) VAV1->Downstream PLCg->Downstream PI3K->Downstream Inhibitor This compound -derived Inhibitor Inhibitor->SYK

Caption: Simplified SYK signaling cascade initiated by B-cell receptor engagement.

Cathepsin K in Bone Resorption

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[5] It plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[6] Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis and other bone-related disorders.

Cathepsin_K_Pathway Role of Cathepsin K in Bone Resorption RANKL RANKL RANK RANK (on Osteoclast Precursor) RANKL->RANK Binding NFATc1 NFATc1 Activation RANK->NFATc1 Osteoclast Osteoclast Differentiation & Activation NFATc1->Osteoclast CatK Cathepsin K (Secreted into Resorption Lacuna) Osteoclast->CatK Expression & Secretion BoneMatrix Bone Matrix (Collagen Degradation) CatK->BoneMatrix Proteolysis BoneResorption Bone Resorption BoneMatrix->BoneResorption Inhibitor This compound -derived Inhibitor Inhibitor->CatK

Caption: RANKL-RANK signaling pathway leading to Cathepsin K mediated bone resorption.

General Synthetic Workflow for Kinase Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and is widely used in the preparation of kinase inhibitors.

Synthetic_Workflow General Synthetic Workflow StartMat This compound Suzuki Suzuki-Miyaura Coupling StartMat->Suzuki BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Suzuki Intermediate 2-Methanol-5-aryl- pyrimidine Intermediate Suzuki->Intermediate FurtherFunc Further Functionalization Intermediate->FurtherFunc FinalInhibitor Kinase Inhibitor FurtherFunc->FinalInhibitor

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(hydroxymethyl)pyrimidine.

Protocol 2: Synthesis of a 2-Cyano-pyrimidine Cathepsin K Inhibitor

This protocol describes the synthesis of a potent 2-cyano-pyrimidine based Cathepsin K inhibitor, adapted from literature procedures. While this synthesis does not start from this compound, it illustrates the elaboration of a similar pyrimidine core.

Step 1: Nucleophilic Aromatic Substitution

  • Materials: 2,4-dichloro-5-bromopyrimidine, desired amine (e.g., a substituted aniline, 1.0 eq), a base (e.g., DIPEA, 1.5 eq), and a solvent (e.g., THF).

  • Procedure: Dissolve 2,4-dichloro-5-bromopyrimidine in THF and cool to a low temperature (e.g., -70 °C). Slowly add a solution of the amine and DIPEA in THF. Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS). The intermediate can be isolated or used directly in the next step.

Step 2: Cyanation

  • Materials: The intermediate from Step 1, a cyanide source (e.g., Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), and a solvent (e.g., DMF).

  • Procedure: To a solution of the intermediate in DMF, add Zn(CN)₂ and the palladium catalyst. Heat the mixture under an inert atmosphere until the reaction is complete. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The product is purified by chromatography.

Step 3: Further Elaboration (e.g., Suzuki Coupling)

  • The bromine at the C5 position can be further functionalized using the Suzuki-Miyaura coupling as described in Protocol 1 to introduce various P3 substituents.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a suitable microplate (e.g., 384-well), add the kinase assay buffer.

  • Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.

  • Add the recombinant kinase enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization through established chemical transformations, such as the Suzuki-Miyaura coupling, make it an attractive scaffold for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel and potent kinase inhibitors for various therapeutic targets.

References

Application Notes and Protocols for the Barbier-type Synthesis of (5-Bromopyrimidin-2-yl)methanol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (5-Bromopyrimidin-2-yl)methanol analogues utilizing a Barbier-type reaction. This one-pot methodology offers a versatile and efficient alternative to traditional Grignard reactions, demonstrating tolerance to various functional groups and milder reaction conditions.

Introduction

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The this compound moiety, in particular, serves as a valuable building block for the development of novel bioactive compounds. The Barbier reaction, an organometallic reaction involving an alkyl halide, a carbonyl compound, and a metal, provides a direct, in-situ method for the formation of carbon-carbon bonds.[1][2] This approach is advantageous as it circumvents the separate preparation of an organometallic reagent, which is often unstable.[1] The reaction is typically carried out using metals such as magnesium, zinc, indium, or samarium and is known for its compatibility with aqueous media, aligning with the principles of green chemistry.[1][2]

This application note details a representative Barbier-type protocol for the synthesis of a this compound analogue, specifically 1-(5-bromopyrimidin-2-yl)-1-phenylethan-1-ol. This compound is synthesized from 5-bromo-2-acetylpyrimidine and iodobenzene using zinc metal.

Reaction Principle

The Barbier reaction proceeds via the in-situ formation of an organometallic species from an organic halide and a metal. This species then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. In the context of this protocol, iodobenzene reacts with zinc to form an organozinc intermediate, which then attacks the carbonyl carbon of 5-bromo-2-acetylpyrimidine to yield the corresponding tertiary alcohol after aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-bromopyrimidin-2-yl)-1-phenylethan-1-ol

Materials:

  • 5-bromo-2-acetylpyrimidine

  • Iodobenzene

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon), add activated zinc dust (1.5 equivalents).

  • Add anhydrous THF to the flask.

  • In a separate flask, dissolve 5-bromo-2-acetylpyrimidine (1.0 equivalent) and iodobenzene (1.2 equivalents) in anhydrous THF.

  • Add the solution of the pyrimidine derivative and iodobenzene dropwise to the stirred suspension of zinc in THF at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-(5-bromopyrimidin-2-yl)-1-phenylethan-1-ol.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of 1-(5-bromopyrimidin-2-yl)-1-phenylethan-1-ol

ParameterValue
Reactant 1 5-bromo-2-acetylpyrimidine
Reactant 2 Iodobenzene
Metal Zinc
Solvent THF
Reaction Time 6 hours
Yield (%) 75%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 8.85 (s, 2H), 7.50-7.30 (m, 5H), 5.50 (s, 1H, -OH), 1.90 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 165.2, 160.1, 145.3, 128.8, 128.1, 126.5, 118.9, 75.4, 28.9
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₂H₁₁BrN₂O: 279.01; found: 279.03

Visualizations

Experimental Workflow

Barbier_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Flame-dried flask under Argon B Add Zinc dust and anhydrous THF A->B D Add solution dropwise to Zinc suspension B->D C Dissolve 5-bromo-2-acetylpyrimidine and iodobenzene in THF C->D E Reflux for 4-8 hours D->E F Quench with sat. NH4Cl E->F G Extract with Ethyl Acetate F->G H Wash with brine, dry, and concentrate G->H I Purify by Column Chromatography H->I J Characterize pure product I->J

Caption: Experimental workflow for the Barbier-type synthesis.

Potential Signaling Pathway Involvement

Given that pyrimidine analogues are known to interact with a variety of biological targets, including kinases, a potential application of this compound analogues could be in the development of kinase inhibitors. Many kinase inhibitors target ATP-binding sites, and the pyrimidine scaffold is a common feature in such molecules.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor This compound Analogue Inhibitor->MEK Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, including anticancer agents and antivirals. Analogues synthesized via the Barbier-type reaction can be screened for a wide range of biological activities, including but not limited to:

  • Kinase inhibition: As depicted in the signaling pathway diagram, these compounds can be designed to target specific kinases involved in cell proliferation and survival pathways, making them potential candidates for cancer therapy.

  • Antiviral activity: The pyrimidine nucleus is a key component of nucleoside analogues used in antiviral therapies.

  • Antimicrobial agents: Functionalized pyrimidines have shown promise as antibacterial and antifungal agents.

The synthetic accessibility and potential for diversification make the Barbier-type synthesis of this compound analogues a valuable tool for medicinal chemists in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols: (5-Bromopyrimidin-2-yl)methanol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromopyrimidin-2-yl)methanol) is a versatile building block for the synthesis of advanced functional materials. Its unique structure, featuring a bromine atom for cross-coupling reactions, an electron-deficient pyrimidine core, and a reactive methanol group, makes it a valuable precursor for a range of applications in materials science, particularly in the field of organic electronics.

These application notes provide an overview of the potential uses of this compound and detailed protocols for the synthesis and characterization of a representative organic light-emitting diode (OLED) host material derived from it.

Applications in Organic Electronics

The electron-deficient nature of the pyrimidine ring makes materials incorporating this moiety well-suited for use as electron-transporting materials (ETMs) or host materials in OLEDs. The bromine atom on the pyrimidine ring serves as a reactive site for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise tuning of the electronic and photophysical properties of the final material.

A notable application is in the development of host materials for phosphorescent OLEDs (PhOLEDs). A well-designed host material should possess a high triplet energy to confine the excitons on the phosphorescent guest emitter, as well as balanced charge-transport properties to ensure an efficient recombination process within the emissive layer. The pyrimidine core contributes to a high triplet energy and good electron mobility.

Synthesis of a Bipolar Host Material

This section details the synthesis of a hypothetical bipolar host material, 2-(dibenzo[b,d]furan-4-yl)-5-(9H-carbazol-9-yl)pyrimidine (DBF-CzP) , using this compound as a key starting material. The synthesis involves a two-step process: oxidation of the methanol group to an aldehyde, followed by a Suzuki coupling reaction.

Experimental Workflow

G cluster_synthesis Synthesis of DBF-CzP A This compound B Oxidation (e.g., with MnO2) A->B C 5-Bromo-2-formylpyrimidine B->C D Suzuki Coupling with 9H-Carbazole-4-boronic acid C->D E Intermediate 1: 2-formyl-5-(9H-carbazol-9-yl)pyrimidine D->E F Suzuki Coupling with Dibenzo[b,d]furan-4-boronic acid E->F G Final Product: DBF-CzP F->G G cluster_oled OLED Fabrication A ITO Substrate Cleaning B Deposition of Hole Injection Layer (HIL) A->B C Deposition of Hole Transport Layer (HTL) B->C D Co-deposition of Emissive Layer (EML) (DBF-CzP host + Green Phosphorescent Dopant) C->D E Deposition of Electron Transport Layer (ETL) D->E F Deposition of Electron Injection Layer (EIL) E->F G Deposition of Cathode (e.g., Al) F->G H Encapsulation G->H

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Bromopyrimidin-2-yl)methanol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, helping you to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct route is the reduction of 5-bromopyrimidine-2-carbaldehyde. An alternative, though less common, route could involve the bromination of 2-(hydroxymethyl)pyrimidine, but this can present challenges with regioselectivity.

Q2: I am seeing low yields in my reduction of 5-bromopyrimidine-2-carbaldehyde. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reducing agent may be old or insufficient. Reaction times or temperatures may also be inadequate.

  • Side reactions: Over-reduction to 2-methyl-5-bromopyrimidine is a possibility, especially with stronger reducing agents.

  • Degradation: The starting material or product might be sensitive to the reaction or workup conditions.

  • Purification losses: The product may be lost during extraction or chromatography.

Q3: My purification by column chromatography is not effective. What can I do?

A3: If you are experiencing difficulties with column chromatography, consider the following:

  • Solvent System: Experiment with different solvent systems to achieve better separation. A gradient elution might be necessary.

  • Alternative Methods: Recrystallization could be a viable alternative for purification if a suitable solvent is found.

  • Sample Purity: Ensure your crude product is as clean as possible before loading it onto the column to avoid overloading and streaking.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reduction of the aldehyde.Use a fresh batch of a mild reducing agent like sodium borohydride (NaBH₄). Ensure you are using a sufficient molar excess. Monitor the reaction by TLC or LC-MS to confirm completion.
Over-reduction to the methyl group.Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄). Stick to milder reagents such as NaBH₄ and maintain a low reaction temperature (e.g., 0 °C).
Degradation of starting material or product.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Ensure the workup is not overly acidic or basic.
Impure Product Presence of unreacted starting material.Increase the reaction time or the amount of reducing agent. Ensure efficient stirring.
Formation of byproducts.Optimize the reaction temperature; lower temperatures often increase selectivity. Consider a different, more selective reducing agent.
Difficulty in Purification Poor separation on silica gel column.Test different solvent systems in TLC to find an optimal mobile phase for separation. Consider using a different stationary phase if silica is not effective.
Product is an oil and difficult to handle.If the product is an oil, try to form a solid derivative for easier handling and purification, which can then be converted back to the alcohol.

Experimental Protocols

A common method for the synthesis of this compound is the reduction of 5-bromopyrimidine-2-carbaldehyde.

Protocol 1: Reduction of 5-bromopyrimidine-2-carbaldehyde using Sodium Borohydride

This protocol is adapted from a similar reduction of a brominated aromatic aldehyde.[1]

Materials:

  • 5-bromopyrimidine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5-bromopyrimidine-2-carbaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred suspension, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Quenching: Carefully quench the reaction by adding water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reducing Agents

Reducing Agent Solvent Temperature (°C) Typical Yield (%) Notes
Sodium Borohydride (NaBH₄)Methanol / Ethanol0 - 2585-95Mild and selective for aldehydes.[1]
Lithium Borohydride (LiBH₄)Tetrahydrofuran (THF)0 - 2580-90More reactive than NaBH₄, but still relatively selective.
Lithium Aluminum Hydride (LiAlH₄)THF / Diethyl ether-78 to 0VariableVery reactive, risk of over-reduction and reduction of the pyrimidine ring. Not generally recommended for this transformation.

Visualizations

experimental_workflow Experimental Workflow for the Reduction of 5-bromopyrimidine-2-carbaldehyde cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Suspend Aldehyde in Methanol cool Cool to 0 °C setup->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir for 1 hour at 0 °C add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench If reaction is complete evaporate Evaporate Methanol quench->evaporate extract Extract with EtOAc evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Step-by-step experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield Issues start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes complete Starting Material Consumed check_reaction->complete No solution1 - Use fresh/more NaBH₄ - Increase reaction time incomplete->solution1 check_byproducts Check for Byproducts (e.g., over-reduction) complete->check_byproducts byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No solution2 - Lower reaction temperature - Use a milder reducing agent byproducts_present->solution2 check_workup Review Workup & Purification Procedure no_byproducts->check_workup

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Common side reactions in the synthesis of (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromopyrimidin-2-yl)methanol. The primary focus is on the common synthetic route involving the reduction of 5-bromopyrimidine-2-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes?

Low yields in the reduction of 5-bromopyrimidine-2-carbaldehyde can stem from several factors:

  • Purity of Starting Material: Impurities in the 5-bromopyrimidine-2-carbaldehyde can inhibit the reaction or lead to the formation of side products. Ensure the starting material is of high purity, and consider purification by recrystallization or column chromatography if necessary.

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical. While the reduction is typically rapid, ensure it has gone to completion by monitoring with Thin Layer Chromatography (TLC). Running the reaction at a lower temperature (e.g., 0 °C) can help minimize side reactions.

  • Reagent Quality: The activity of the reducing agent, typically sodium borohydride (NaBH₄), is crucial. Use a fresh, unopened container of NaBH₄ whenever possible, as it can degrade over time, especially with exposure to moisture.

  • Incomplete Quenching and Work-up: Improper quenching of the reaction can lead to product loss. Ensure the work-up procedure is followed carefully to effectively isolate the product.

Q2: I am observing a significant amount of an apolar byproduct in my crude product. What could it be?

A common apolar byproduct is the debrominated product, pyrimidin-2-yl)methanol. This can occur through a side reaction known as hydrodehalogenation.

  • Hydrodehalogenation: While sodium borohydride is a mild reducing agent, it can, under certain conditions, facilitate the removal of the bromine atom from the pyrimidine ring. This is more commonly observed with more reactive aryl halides or in the presence of transition metal catalysts. To minimize this, ensure the reaction is run at a low temperature and avoid any potential metal contaminants.

Q3: My final product seems to have other impurities that are difficult to remove by column chromatography. What other side reactions could be occurring?

Several other side reactions, though less common, can lead to impurities:

  • Over-reduction of the Pyrimidine Ring: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce the pyrimidine ring itself, especially when electron-withdrawing groups are present.[1] While NaBH₄ is significantly milder, prolonged reaction times, elevated temperatures, or an excessive amount of the reducing agent could potentially lead to the formation of dihydropyrimidine species.[1]

  • Reaction with Solvent: Sodium borohydride can react with protic solvents like methanol, especially over extended periods, which reduces its effective concentration.[2] This is why it is often added portion-wise to a cooled solution of the substrate.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Yield Purity of 5-bromopyrimidine-2-carbaldehydePurify the starting material by recrystallization or column chromatography.
Inactive Sodium BorohydrideUse a new bottle of NaBH₄. Store it in a desiccator.
Suboptimal Reaction Temperature/TimeMonitor the reaction by TLC. Maintain a low temperature (0 °C) and quench once the starting material is consumed.
Apolar Byproduct Hydrodehalogenation (loss of bromine)Ensure the reaction is conducted at low temperatures. Avoid any potential transition metal contamination.
Multiple Impurities Over-reduction of the pyrimidine ringUse a stoichiometric amount of NaBH₄ and do not prolong the reaction unnecessarily. Avoid higher temperatures.
Reaction of NaBH₄ with solventAdd NaBH₄ in portions to the cooled reaction mixture to maintain its effectiveness.
Difficult Purification Formation of borate saltsEnsure a thorough aqueous work-up to remove all inorganic boron species. Washing the organic extracts with brine can help.

Experimental Protocols

Protocol 1: Synthesis of 5-bromopyrimidine-2-carbaldehyde

The synthesis of the starting material can be achieved through various methods. One common approach involves the oxidation of this compound. However, for the purpose of this guide, we will assume the starting aldehyde is available. A general method for the synthesis of related pyrimidines involves the condensation of 2-bromomalonaldehyde with an appropriate amidine.[3]

Protocol 2: Reduction of 5-bromopyrimidine-2-carbaldehyde to this compound

This protocol is adapted from the reduction of the analogous 5-bromonicotinaldehyde.

Materials:

  • 5-bromopyrimidine-2-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a suspension of 5-bromopyrimidine-2-carbaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: After the reaction is complete, quench the reaction by the careful addition of water.

  • Solvent Removal: Remove the methanol from the reaction mixture by evaporation under reduced pressure using a rotary evaporator.

  • Extraction: Re-dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Visualized Workflows and Relationships

experimental_workflow Experimental Workflow for the Synthesis of this compound setup Reaction Setup: 5-bromopyrimidine-2-carbaldehyde in Methanol cooling Cool to 0 °C setup->cooling addition Portion-wise Addition of NaBH4 cooling->addition monitoring Monitor by TLC addition->monitoring quenching Quench with Water monitoring->quenching evaporation Solvent Removal quenching->evaporation extraction Ethyl Acetate Extraction evaporation->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Final Product: This compound purification->product

Caption: Step-by-step experimental workflow for the reduction of 5-bromopyrimidine-2-carbaldehyde.

troubleshooting_logic Troubleshooting Logic for Synthesis Issues start Poor Reaction Outcome low_yield Low Yield? start->low_yield byproduct Apolar Byproduct? start->byproduct other_impurities Other Impurities? start->other_impurities purity_sm Check Purity of Starting Material low_yield->purity_sm Yes reagent_quality Check NaBH4 Quality low_yield->reagent_quality Yes conditions Optimize Reaction Conditions low_yield->conditions Yes dehalogenation Suspect Hydrodehalogenation byproduct->dehalogenation Yes over_reduction Suspect Over-reduction other_impurities->over_reduction Yes temp_control Lower Reaction Temperature dehalogenation->temp_control stoichiometry Check NaBH4 Stoichiometry over_reduction->stoichiometry

Caption: Decision tree for troubleshooting common synthesis problems.

References

Troubleshooting low conversion rates in reactions with (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving (5-Bromopyrimidin-2-yl)methanol. The following sections are presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Low Conversion

Question 1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common initial checks I should perform?

Answer: When encountering low or no product yield, a systematic check of your reaction setup and reagents is the crucial first step. Here are the primary aspects to verify:

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction. Techniques like freeze-pump-thaw cycles for solvents are highly recommended.

  • Reagent Quality:

    • Solvents: Use anhydrous, degassed solvents. Water and oxygen can lead to catalyst deactivation and promote side reactions like protodeboronation in Suzuki couplings.

    • Starting Materials: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst.

    • Base: Ensure the base is fresh and has been stored correctly. Some bases are hygroscopic and their effectiveness can be compromised by moisture.

  • Catalyst Activity: If you are not using a pre-catalyst, ensure your palladium source and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species' generation can be inefficient if the precursors are degraded.

A logical workflow for troubleshooting these initial parameters is presented below.

G start Low or No Conversion Observed q1 Is the reaction atmosphere rigorously inert? start->q1 sol1 Solution: - Purge flask with Ar/N2. - Use degassed, anhydrous solvents. - Perform freeze-pump-thaw cycles. q1->sol1 No q2 Are all reagents (substrate, partner, base, solvent) pure and anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Solution: - Use fresh, high-purity reagents. - Dry solvents and bases before use. q2->sol2 No q3 Is the palladium catalyst active? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Solution: - Use a pre-catalyst (e.g., XPhos Pd G3). - Use fresh Pd source and ligand. q3->sol3 No q4 Are reaction conditions (temperature, concentration) optimal? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Solution: - Incrementally increase temperature. - Screen different solvents/bases. q4->sol4 No end Proceed to specific reaction troubleshooting q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: General troubleshooting workflow for low conversion rates.
Suzuki-Miyaura Coupling Specific Issues

Question 2: I am attempting a Suzuki coupling with this compound and a boronic acid, but the yield is poor. What factors are specific to this reaction?

Answer: Low yields in Suzuki couplings involving bromopyrimidine substrates can often be attributed to several factors beyond the general issues mentioned above.

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, potentially inhibiting its catalytic activity.

  • Side Reactions: Protodeboronation (replacement of the boron group with hydrogen on your coupling partner) and homocoupling of the boronic acid are common side reactions.

To address these, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing inhibition by the pyrimidine nitrogen.[1]

  • Boronic Acid Stability: To minimize protodeboronation, use anhydrous solvents and consider replacing the boronic acid with a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1]

  • Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of your solvents and reaction mixture is critical.[1]

The catalytic cycle for a Suzuki coupling and potential off-cycle reactions are illustrated below.

G cluster_main Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)(Br)L2 OA->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)(R)L2 Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R (Desired Product) RE->Product ArBr This compound ArBr->OA Boronic R-B(OR)2 + Base Boronic->Trans Proto Protodeboronation (Loss of Boronic Acid) Homo Homocoupling (R-R) Boronic_Side R-B(OR)2 Boronic_Side->Proto Boronic_Side->Homo Oxygen O2 Oxygen->Homo

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

Data Presentation: Suzuki Coupling Conditions for Bromo-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference Compound
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O90Moderate to Good5-Bromo-2-methylpyridin-3-amine[2]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME80High5-Bromo-1-ethyl-1H-indazole[3]
Pd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄ (3)Toluene/H₂O100Low (for 2-bromopyridine)2-Bromopyridine[4]
NiCl₂(PCy₃)₂ (5)-K₃PO₄ (7.2)t-Amyl Alcohol120Good5-Bromopyrimidine[5]
Buchwald-Hartwig Amination Specific Issues

Question 3: My Buchwald-Hartwig amination of this compound is resulting in low yields and significant side products. How can I optimize this reaction?

Answer: The Buchwald-Hartwig amination is sensitive to the choice of base, solvent, and ligand, especially with heteroaromatic substrates.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS often give faster rates, but they can be problematic for substrates with sensitive functional groups, such as the primary alcohol in your starting material. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended for such cases, though they may require higher temperatures or longer reaction times.[6]

  • Solvent Choice: The solvent affects reagent solubility and catalyst stability. Toluene and 1,4-dioxane are common and effective choices. Tetrahydrofuran (THF) can also be used but may sometimes lead to lower yields.[6]

  • Common Side Reaction (Hydrodehalogenation): A frequent side reaction is the replacement of the bromine atom with a hydrogen atom. This can be minimized by:

    • Optimizing the base (trying a weaker or less hindered one).

    • Lowering the reaction temperature.

    • Screening different phosphine ligands.[6]

Data Presentation: Buchwald-Hartwig Amination Conditions

The table below shows representative conditions for the Buchwald-Hartwig amination of bromo-heterocycles.

Catalyst SystemBaseSolventTemp (°C)OutcomeReference
Pd₂(dba)₃ / XantphosNaOtBuTolueneRefluxGood yields for N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines[7]
Pd(OAc)₂ / P(tBu)₃NaOtBuToluene80Effective for various aryl bromides[4]
GPhos-supported catalystNaOTMSTHF50Good for base-sensitive five-membered heteroaryl halides

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific boronic acid.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for your specific amine.

  • Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-4 mol%), the ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 1.5-2.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equiv) and the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Amine Addition: Add the amine coupling partner (1.1-1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite if necessary. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Optimization of Suzuki Coupling with (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with (5-Bromopyrimidin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?

Low yields with bromopyrimidine substrates can stem from several factors. The nitrogen atom in the pyrimidine ring can coordinate with the palladium catalyst, inhibiting its activity.[1] Other common issues include inefficient oxidative addition of the C-Br bond, and competing side reactions like protodeboronation and homocoupling.[1][2] The choice of base and solvent is also critical for the reaction's success.[1][3]

Q2: What is protodeboronation and how can I prevent it with my boronic acid?

Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, reducing the yield of your desired product.[4][5] This is often promoted by high temperatures and the presence of water and a base.[4] To minimize this, you can:

  • Use more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]

  • Run the reaction at the lowest effective temperature.[4]

  • Use a weaker base, such as K₂CO₃ or K₃PO₄.[4]

  • Minimize the amount of water in the reaction, although some water is often necessary.[4]

Q3: I am observing significant amounts of homocoupling byproducts. How can I suppress this side reaction?

Homocoupling of the boronic acid or the bromopyrimidine is a common side reaction, often promoted by the presence of oxygen.[1] To minimize homocoupling:

  • Ensure thorough degassing of the reaction mixture and solvents. This can be achieved by freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the mixture.[1]

  • Using a Pd(0) source, such as Pd(PPh₃)₄, or generating it in situ from a Pd(II) precursor with a phosphine ligand may reduce homocoupling.[1]

Q4: How critical is the choice of catalyst and ligand for this reaction?

The choice of the palladium catalyst and phosphine ligand is crucial. The lone pair of electrons on the pyrimidine's nitrogen can inhibit the catalyst.[1] Employing bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can shield the palladium center, prevent this inhibition, and facilitate the oxidative addition step.[1][3]

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Catalyst Inhibition/Deactivation The nitrogen on the pyrimidine ring can coordinate to the palladium center, deactivating the catalyst.[1][3] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium.[1] Ensure all reagents and solvents are high purity and properly degassed to prevent deactivation by impurities.[3]
Inefficient Oxidative Addition The C-Br bond on the pyrimidine may be less reactive, leading to a slow rate-determining step.[1] Increase the reaction temperature or screen different palladium catalysts and more electron-rich ligands.[1][6] Microwave irradiation can sometimes improve yields by providing rapid and efficient heating.[3]
Inappropriate Base or Solvent The base and solvent system is critical for the transmetalation step.[1] Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane/water, THF, Toluene, DMF).[2][3][7]

Problem: Formation of Significant Byproducts

Possible Cause Suggested Solution
Protodeboronation The boronic acid is degrading.[2][4] Use more stable boronic esters (e.g., MIDA or pinacol esters).[1][5] Use weaker bases (K₃PO₄, K₂CO₃) and the lowest possible reaction temperature.[4]
Homocoupling Oxygen in the reaction mixture can promote the homocoupling of boronic acids.[1] Thoroughly degas all solvents and the reaction mixture before heating.[1]
Dehalogenation The bromo group is replaced by hydrogen. This can sometimes occur as a side reaction. Ensure your inert atmosphere is maintained and consider a different catalyst/ligand combination.

Data Presentation: Recommended Reaction Conditions

The optimal conditions for Suzuki coupling of this compound should be determined empirically. The following tables provide starting points based on successful reactions with similar bromopyrimidine substrates.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst (mol%)Ligand (mol%)Notes
Pd₂(dba)₃ (1-2%)XPhos or SPhos (2-4%)Effective for challenging substrates, including aryl chlorides, due to bulky and electron-rich nature.[3]
Pd(OAc)₂ (2%)SPhos (4%)A common and effective combination for bromopyridines.[1]
Pd(PPh₃)₄ (5%)-A classic catalyst, often effective but may require higher temperatures.[8][9]
NiCl₂(PCy₃)₂ (0.5%)-Nickel catalysts can be a cost-effective alternative for certain substrates.[8][10]

Table 2: Recommended Bases and Solvents

Base (equivalents)Solvent SystemTemperature (°C)
K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)80 - 110
Cs₂CO₃ (2-3)1,4-Dioxane80 - 110
K₂CO₃ (2-3)DMF / H₂O (1:1)70 - 100
K₃PO₄ (4.5)tert-Amyl alcohol120

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and the phosphine ligand to the flask.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS. Typical reaction times are 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[8]

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n pdi R¹-Pd(II)-X L_n pd0->pdi Oxidative Addition pdii R¹-Pd(II)-OR' L_n pdi->pdii Ligand Exchange (Base assisted) pdiii R¹-Pd(II)-R² L_n pdii->pdiii Transmetalation pdiii->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiii->product halide R¹-X (Aryl Halide) halide->pdi boronic R²-B(OR)₂ (Boronic Acid/Ester) boronic->pdii base Base (e.g., K₃PO₄) base->pdii

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Add Solids (Bromopyrimidine, Boronic Acid, Base, Catalyst, Ligand) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 80-110°C, 12-24h) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up (Cool, Dilute, Wash) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: (5-Bromopyrimidin-2-yl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on avoiding the common side reaction of debromination during palladium-catalyzed cross-coupling reactions involving (5-Bromopyrimidin-2-yl)methanol. Unwanted debromination leads to the formation of 2-(hydroxymethyl)pyrimidine, reducing the yield of the desired product and complicating purification.

This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.

Troubleshooting Debromination of this compound

Debromination, or hydrodebromination, is a frequently encountered side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of the undesired byproduct, 2-(hydroxymethyl)pyrimidine. This issue is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These reactive intermediates can arise from various sources, including the solvent, base, or impurities.

Below is a troubleshooting guide to address common scenarios where debromination is observed.

Symptom Potential Root Cause Suggested Solution
Significant formation of 2-(hydroxymethyl)pyrimidine byproduct observed by LC-MS or ¹H NMR. Aggressive Base: Strong bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can promote the formation of Pd-H species.Switch to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are less likely to generate hydride intermediates.
Suboptimal Ligand: The ligand on the palladium catalyst plays a crucial role in the relative rates of the desired cross-coupling and the undesired debromination.Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands. Examples include SPhos, XPhos, and RuPhos. These ligands can accelerate the rate of reductive elimination to form the desired product, thereby outcompeting the debromination pathway.
High Reaction Temperature: Elevated temperatures can increase the rate of Pd-H formation and subsequent debromination.Lower the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of Protic Impurities: Water, alcohols, or other protic impurities in the solvent or reagents can serve as a source for the formation of Pd-H species.Use anhydrous and degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (Argon or Nitrogen).
High Catalyst Loading or Prolonged Reaction Time: Extended exposure to the palladium catalyst, especially at high temperatures, can promote side reactions.Optimize the catalyst loading to the lowest effective amount. Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Influence of the Hydroxymethyl Group: The free hydroxyl group in this compound could potentially coordinate with the palladium catalyst, altering its reactivity and promoting side reactions.Consider a protecting group strategy for the hydroxymethyl group, such as converting it to a silyl ether (e.g., TBS ether) or a benzyl ether. This can prevent coordination and may improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of 2-(hydroxymethyl)pyrimidine. This side reaction lowers the yield of your desired product and introduces an impurity that can be challenging to separate, complicating the purification process.

Q2: What is the primary cause of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species. This intermediate can be generated from various sources like the solvent (e.g., water, alcohols), the base, or other impurities. The Pd-H species can then react with the this compound in a competing catalytic cycle to replace the bromine with a hydrogen.

Q3: How does the choice of base affect debromination?

A3: The base is a critical factor. Strong, aggressive bases, such as sodium tert-butoxide (NaOtBu), are more prone to generating Pd-H species, which can lead to increased debromination. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally milder and less likely to produce these hydride species, thus minimizing the debromination side reaction.

Q4: Can the hydroxymethyl group on this compound interfere with the reaction?

A4: Yes, the free hydroxyl group has the potential to coordinate to the palladium catalyst. This coordination can influence the electronic properties and steric environment of the catalyst, potentially affecting the reaction outcome and promoting side reactions like debromination. While protecting the hydroxyl group is a possible strategy, many cross-coupling reactions can be optimized to proceed without protection.

Q5: What are the best practices for setting up a cross-coupling reaction to avoid debromination?

A5: To minimize debromination, it is crucial to use high-purity, anhydrous, and degassed reagents and solvents. The reaction should be set up under a strictly inert atmosphere (Argon or Nitrogen). Careful selection of a mild base and a suitable bulky, electron-rich phosphine ligand is also critical. Finally, optimizing the reaction temperature and time by monitoring the reaction progress can significantly reduce the formation of the debrominated byproduct.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with this compound, optimized to minimize debromination. Note: These are starting points, and further optimization for specific substrates may be necessary.

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is designed for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimized Sonogashira Coupling Protocol

This protocol is for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-2 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat (typically 40-60 °C) and monitor by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Debromination

Debromination_Troubleshooting Troubleshooting Workflow for Debromination start Debromination Observed check_base Is the base strong (e.g., NaOtBu)? start->check_base change_base Switch to a milder base (K₂CO₃, K₃PO₄) check_base->change_base Yes check_ligand Is the ligand optimal? check_base->check_ligand No end Debromination Minimized change_base->end change_ligand Use a bulky, electron-rich ligand (SPhos, XPhos) check_ligand->change_ligand No check_temp Is the reaction temperature high? check_ligand->check_temp Yes change_ligand->end lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_purity Are reagents and solvents anhydrous and degassed? check_temp->check_purity No lower_temp->end purify_reagents Use high-purity, dry, and degassed materials check_purity->purify_reagents No check_purity->end Yes purify_reagents->end

Caption: A step-by-step workflow for troubleshooting and minimizing debromination.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling and Competing Debromination Pathway

Catalytic_Cycle Cross-Coupling vs. Debromination cluster_coupling Desired Cross-Coupling Cycle cluster_debromination Undesired Debromination Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)(Br)Lₙ (R = 5-(hydroxymethyl)pyrimidin-2-yl) oxidative_addition->pd_complex transmetalation Transmetalation (with Nu-M) pd_complex->transmetalation pd_h_formation Pd-H Formation pd_complex->pd_h_formation From Base/Solvent pd_intermediate R-Pd(II)(Nu)Lₙ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Nu (Desired Product) reductive_elimination->product pd_h_complex H-Pd(II)(Br)Lₙ pd_h_formation->pd_h_complex reductive_elimination_h pd_h_complex->reductive_elimination_h Reductive Elimination debromination_step Reaction with Ar-Br debrominated_product Ar-H (Debrominated Byproduct) reductive_elimination_h->pd0 reductive_elimination_h->debrominated_product

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

Challenges in the purification of polar pyrimidine derivatives like (5-Bromopyrimidin-2-yl)methanol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyrimidine compounds, with a special focus on derivatives like (5-Bromopyrimidin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyrimidine derivatives like this compound?

A1: The main difficulties arise from their inherent high polarity. This can lead to several issues in common purification techniques:

  • Poor retention in reverse-phase chromatography: Highly polar compounds have a strong affinity for the polar mobile phase and interact weakly with the nonpolar stationary phase, causing them to elute very quickly, often with the solvent front, resulting in poor separation.

  • Peak tailing in HPLC: The nitrogen atoms in the pyrimidine ring can interact with residual silanol groups on silica-based columns, leading to asymmetrical peak shapes and reduced resolution.

  • High solubility in polar solvents: This makes crystallization challenging, as it can be difficult to achieve the necessary supersaturation for crystal formation, often leading to low yields or the compound oiling out.

Q2: Which chromatographic techniques are most effective for purifying these polar compounds?

A2: Several techniques can be employed, and the best choice depends on the specific characteristics of your compound and the impurities present.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.

  • Reverse-Phase Chromatography (RPC) with modifications: While standard RPC is challenging, it can be adapted. Using polar-endcapped columns, ion-pairing agents, or adjusting the mobile phase pH to suppress the ionization of the pyrimidine derivative can significantly improve retention and separation.

  • Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase and a non-polar mobile phase. It can be effective for separating polar compounds, but solubility of the sample in the non-polar mobile phase can be a limitation.

Q3: When is crystallization a suitable purification method for polar pyrimidine derivatives?

A3: Crystallization is a powerful and cost-effective technique, particularly for removing impurities with different solubility profiles. It is most suitable when you can identify a solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For highly polar compounds, finding such a solvent can be challenging, and you may need to explore mixed solvent systems or techniques like anti-solvent crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC) Issues
Problem Possible Cause Solution
Poor or No Retention in Reverse-Phase HPLC The analyte is too polar for the stationary phase.- Use a polar-endcapped or polar-embedded reverse-phase column.- Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.- Consider switching to HILIC.
The mobile phase is too strong.- Increase the aqueous content of the mobile phase.
Peak Tailing Interaction of basic pyrimidine nitrogen with acidic silanol groups on the silica-based column.[1]- Use a highly deactivated, end-capped column.- Add a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase to mask the silanol groups.[1]- Operate at a lower mobile phase pH to protonate the silanol groups and reduce interaction.
Column overload.- Reduce the sample concentration or injection volume.
Split Peaks Partially blocked column frit or void at the column inlet.- Reverse and flush the column (follow manufacturer's instructions).- If the problem persists, replace the column.
Sample solvent is incompatible with the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Crystallization Issues
Problem Possible Cause Solution
Compound Fails to Crystallize (Oils Out) The solution is not sufficiently supersaturated (too much solvent used).- Slowly evaporate some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution.
The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a mixed solvent system. Screen a variety of solvents with different polarities.
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may also adsorb some of your product.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₅H₅BrN₂O
Molecular Weight189.01 g/mol [2][3]
AppearanceYellow solid[4]
Predicted pKaThe pyrimidine ring is weakly basic. The presence of the electron-withdrawing bromine atom further reduces the basicity of the ring nitrogens. The alcohol group is weakly acidic. A precise experimental pKa is not readily available, but it is expected to have a pKa lower than unsubstituted pyrimidine (pKa ≈ 1.23).
Predicted SolubilityDue to the polar hydroxyl and pyrimidine groups, this compound is expected to have good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents like acetonitrile and acetone. It is expected to have low solubility in nonpolar solvents like hexane.

Note: Experimental solubility and pKa data for this compound are not widely available in the literature. The information provided is based on the chemical structure and general principles of similar compounds.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative

This protocol provides a general starting point for developing a HILIC method.

  • Column Selection: Choose a HILIC column (e.g., amide, cyano, or unbonded silica phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase B (e.g., 95%).

    • Run a linear gradient to decrease the percentage of Mobile Phase B (e.g., to 50%) over 10-15 minutes to elute the polar compounds.

    • Hold at the final conditions for a few minutes before returning to the initial conditions to re-equilibrate the column.

  • Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase composition. If solubility is an issue, use a minimal amount of a slightly stronger solvent (e.g., a higher percentage of water).

  • Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the desired peak and confirm purity by analytical HPLC or other methods.

Protocol 2: Recrystallization from a Mixed Solvent System

This method is useful when a single suitable solvent cannot be found.

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent (anti-solvent) in which it is poorly soluble. The two solvents must be miscible. For this compound, a good starting pair could be Methanol (good solvent) and Diethyl Ether or Hexane (poor solvent).

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

Purification_Workflow Crude_Product Crude Polar Pyrimidine Derivative Solubility_Test Solubility Screening (Various Solvents) Crude_Product->Solubility_Test TLC_Analysis TLC Analysis for Chromatography Conditions Crude_Product->TLC_Analysis Purification_Choice Choose Purification Method Solubility_Test->Purification_Choice TLC_Analysis->Purification_Choice Crystallization Crystallization Purification_Choice->Crystallization Good differential solubility Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture or similar solubilities Recrystallization_Protocol Recrystallization Protocol (Single or Mixed Solvent) Crystallization->Recrystallization_Protocol Chromatography_Protocol Chromatography Protocol (HILIC, RP, or NP) Column_Chromatography->Chromatography_Protocol Purity_Analysis Purity Analysis (HPLC, NMR, etc.) Recrystallization_Protocol->Purity_Analysis Chromatography_Protocol->Purity_Analysis Pure_Product Pure Crystalline Product Purity_Analysis->Pure_Product Purity Confirmed

Caption: Workflow for selecting and optimizing a purification method for polar pyrimidine derivatives.

HPLC_Troubleshooting Start HPLC Analysis Problem? Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention Poor Retention? Start->Retention Tailing Peak Tailing? Peak_Shape->Tailing Yes Split Split Peaks? Peak_Shape->Split No Analyte_Too_Polar Analyte Too Polar Retention->Analyte_Too_Polar Yes Mobile_Phase_Too_Strong Mobile Phase Too Strong Retention->Mobile_Phase_Too_Strong No Silanol_Interaction Silanol Interaction Tailing->Silanol_Interaction Likely Column_Overload Column Overload Tailing->Column_Overload Possible Blocked_Frit Blocked Frit/Void Split->Blocked_Frit Yes Solvent_Mismatch Sample Solvent Issue Split->Solvent_Mismatch No Use_Deactivated_Column Use End-capped Column or Add Basic Modifier Silanol_Interaction->Use_Deactivated_Column Reduce_Load Reduce Sample Concentration/Volume Column_Overload->Reduce_Load Flush_Column Reverse/Flush Column Blocked_Frit->Flush_Column Change_Solvent Dissolve Sample in Mobile Phase Solvent_Mismatch->Change_Solvent Use_Polar_Column Use Polar-Embedded Column or Switch to HILIC Analyte_Too_Polar->Use_Polar_Column Increase_Aqueous Increase Aqueous Content in Mobile Phase Mobile_Phase_Too_Strong->Increase_Aqueous

Caption: Troubleshooting guide for common HPLC issues in the purification of polar pyrimidines.

References

Technical Support Center: (5-Bromopyrimidin-2-yl)methanol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate homocoupling side products when using (5-Bromopyrimidin-2-yl)methanol in various palladium-catalyzed cross-coupling reactions.

General Troubleshooting Workflow

When encountering homocoupling side products, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify and resolve the underlying issues.

Troubleshooting_Workflow start Homocoupling Side Product Observed reagent_check 1. Verify Reagent Purity & Inert Reaction Conditions start->reagent_check Initial Analysis degassing 2. Enhance Degassing Protocol (Sparging or Freeze-Pump-Thaw) reagent_check->degassing If homocoupling persists catalyst_check 3. Evaluate Palladium Source & Ligand Selection degassing->catalyst_check If homocoupling persists base_solvent 4. Screen Bases & Solvents catalyst_check->base_solvent Fine-tuning optimization Successful Optimization base_solvent->optimization Resolution

Caption: A systematic workflow for troubleshooting homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of one of the coupling partners react with each other. In the context of using this compound, this can manifest in several ways depending on the reaction type:

  • Boronic Acid Homocoupling (Suzuki-Miyaura): Two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl byproduct. This consumes your nucleophile and complicates purification.

  • Alkyne Homocoupling (Glaser Coupling in Sonogashira): Two molecules of the terminal alkyne couple to form a symmetrical 1,3-diyne. This is a very common side reaction in Sonogashira couplings.

  • Aryl Halide Homocoupling: While less common for aryl bromides compared to the other types, two molecules of this compound can couple to form a bipyrimidine species.

Q2: What are the primary causes of homocoupling side reactions?

A2: The main culprits for homocoupling are generally the presence of oxygen and/or the use of a Palladium(II) precatalyst without efficient reduction to the active Palladium(0) species.[1][2]

  • Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron compounds.[1] In Sonogashira reactions, oxygen promotes the oxidative dimerization of copper acetylides, leading to Glaser coupling.

  • Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the organoboron reagent or the alkyne before being reduced to the catalytically active Pd(0) state, leading to homocoupling.

Q3: Can the hydroxymethyl group on this compound influence the reaction or contribute to side products?

A3: Yes, the hydroxymethyl group (-CH₂OH) can potentially influence the reaction in several ways. While specific studies on this compound are limited, general principles suggest:

  • Coordination: The oxygen of the hydroxyl group could potentially coordinate to the palladium center. This might influence the catalyst's activity or stability. In some cases, hydroxyl groups have been shown to direct cross-coupling reactions.

  • Basicity: The hydroxyl proton is acidic and will be deprotonated by strong bases used in the reaction. This may affect the solubility and electronic properties of the substrate.

  • Side Reactions: Under certain conditions, particularly with strong bases, side reactions involving the hydroxyl group, such as etherification, are possible, though typically less prevalent than homocoupling.

Suzuki-Miyaura Coupling Troubleshooting Guide

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but boronic acid homocoupling is a frequent side product.

Diagram of Suzuki Coupling vs. Homocoupling Pathway

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(Br)L₂ pd0->pd_ox Oxidative Addition (Ar-Br) pdII Pd(II) species pd0->pdII Oxidation (O₂) pd_trans Ar-Pd(II)(Ar')L₂ pd_ox->pd_trans Transmetalation (Ar'-B(OR)₂) product Ar-Ar' (Desired Product) pd_trans->product Reductive Elimination product->pd0 pd_trans2 Ar'-Pd(II)(Ar')L₂ pdII->pd_trans2 2 x Transmetalation (Ar'-B(OR)₂) homo_product Ar'-Ar' (Homocoupling) pd_trans2->homo_product Reductive Elimination

Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.

Troubleshooting Table: Suzuki-Miyaura Coupling
Issue ObservedPotential CauseRecommended Solution
Significant Homocoupling Product (>10%) Presence of dissolved oxygen.Rigorously degas all solvents and the reaction mixture. Use a subsurface sparge with an inert gas (Ar or N₂) for 15-30 minutes, or perform 3-5 freeze-pump-thaw cycles.[3]
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂).Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents).[3]
Inappropriate ligand.Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These can accelerate the desired catalytic cycle, particularly the reductive elimination step, minimizing the lifetime of intermediates that can lead to side reactions.
Low Yield of Desired Product Catalyst poisoning by pyrimidine nitrogen.The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its activity.[1] Using bulky ligands can help shield the metal center.
Inefficient transmetalation.The choice of base is critical. For bromopyrimidines, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] Ensure the base is finely powdered and anhydrous.
Protodeboronation of the boronic acid.This is more common with electron-deficient boronic acids. Use milder bases (e.g., K₂CO₃) or anhydrous conditions if possible.
Experimental Protocol: Low-Homocoupling Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound, optimized to minimize homocoupling.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv., finely powdered and dried)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealable reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.

  • Seal the Schlenk flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture to the Schlenk flask via syringe.

  • Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.

  • Under a positive pressure of inert gas, add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Troubleshooting Guide

Glaser coupling, the homocoupling of terminal alkynes, is the most common side reaction in Sonogashira couplings.[4]

Diagram of Sonogashira Coupling vs. Glaser Coupling Pathway

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

Troubleshooting Table: Sonogashira Coupling
Issue ObservedPotential CauseRecommended Solution
Significant Glaser Coupling Product Presence of oxygen.Rigorous deoxygenation of all reagents and solvents is critical.[5] Maintain a positive pressure of an inert gas throughout the reaction.
High concentration of copper(I) catalyst.Reduce the loading of the copper co-catalyst (e.g., CuI) to 1-5 mol%. High concentrations can accelerate homocoupling.
Reaction conditions favor dimerization.Consider a "copper-free" Sonogashira protocol. These often use specific ligands and bases to facilitate the catalytic cycle without copper.[4][5]
Low Yield of Desired Product Inactive palladium or copper catalyst.Use fresh, high-purity catalysts. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices. Ensure CuI is white or off-white, not green or brown.
Inappropriate base.An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically required. Ensure it is anhydrous and used in excess.
Dehalogenation of this compound.If significant dehalogenation is observed, consider using a milder base or lowering the reaction temperature.
Experimental Protocol: Low-Homocoupling Sonogashira Coupling

This protocol is a general starting point for the Sonogashira coupling of this compound, employing conditions to suppress Glaser coupling.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (2-5 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) and a solvent like THF or DMF.

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealable reaction vessel

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the degassed Et₃N and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature. For less reactive partners, gentle heating (40-60 °C) may be required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Troubleshooting Guide

The Buchwald-Hartwig amination is a versatile method for C-N bond formation. While homocoupling is less of a concern than in Suzuki or Sonogashira reactions, other side reactions like hydrodehalogenation can occur.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0_bh Pd(0)L₂ pd_ox_bh Ar-Pd(II)(Br)L₂ pd0_bh->pd_ox_bh Oxidative Addition (Ar-Br) pd_amido [Ar-Pd(II)(NR'R'')L₂]⁺ pd_ox_bh->pd_amido Amine Coordination & Deprotonation (Base) product_bh Ar-NR'R'' (Desired Product) pd_amido->product_bh Reductive Elimination product_bh->pd0_bh

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Table: Buchwald-Hartwig Amination
Issue ObservedPotential CauseRecommended Solution
Low or No Conversion Catalyst poisoning by pyrimidine nitrogen.This is a significant challenge for amination of halopyrimidines and pyridines. Use sterically hindered, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos to shield the palladium center.[6]
Inactive catalyst.Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Pre-catalysts (e.g., XPhos Pd G3) can provide more reliable generation of the active Pd(0) species.
Inappropriate base.Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For substrates with base-sensitive groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[7]
Significant Hydrodehalogenation Side reaction competing with amination.This occurs when the bromine atom is replaced by hydrogen. Optimize the base; sometimes a weaker or less hindered base can reduce this. Lowering the reaction temperature or screening different ligands can also be beneficial.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • XPhos Pd G3 (or another suitable precatalyst, 2-5 mol%)

  • NaOtBu (1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line setup

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst, NaOtBu, this compound, and a stir bar to a dry Schlenk tube or reaction vial.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and bring it out of the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

References

Technical Support Center: Purifying (5-Bromopyrimidin-2-yl)methanol with Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (5-Bromopyrimidin-2-yl)methanol via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: No crystals are forming after the solution has cooled. What should I do?

A1: This is a common issue that can arise from several factors:

  • Solution is not supersaturated: The concentration of this compound may be too low because too much solvent was added initially.

    • Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration. Allow the concentrated solution to cool slowly. If you are unsure about the concentration, you can test it by dipping a glass rod into the solution and letting the solvent evaporate; a visible solid residue indicates that the compound is in solution.

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1] You may need to select a different solvent or use a mixed-solvent system. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.

  • Inhibition of nucleation: The formation of initial seed crystals is not occurring.

    • Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites.

    • Solution 2: Seeding: Add a "seed crystal" (a small, pure crystal of this compound) to the solution to initiate crystal growth.

    • Solution 3: Evaporation: Dip a glass rod into the solution, allow the solvent to evaporate to leave a thin residue of crystals, and then reintroduce the rod into the solution.

Q2: An oil has formed instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are the likely causes and their solutions:

  • Solution cooled too quickly: Rapid cooling can cause the compound to precipitate as a supercooled liquid.

    • Solution: Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool down more slowly. Insulating the flask with a beaker or placing it in a warm bath that cools slowly can help.

  • High concentration of impurities: Impurities can depress the melting point of the compound, leading to oil formation.

    • Solution: Consider pre-purification of the crude material using a technique like column chromatography. Alternatively, you can try adding a small amount of activated charcoal to the hot solution to adsorb some impurities before filtration.

  • Poor solvent choice: The boiling point of the solvent may be too high relative to the melting point of your compound.

    • Solution: Experiment with a different solvent or a mixed-solvent system with a lower boiling point.

Q3: The yield of my recrystallized product is very low. What went wrong?

A3: A low yield can be frustrating, but it is often preventable. Consider the following:

  • Too much solvent was used: Using an excess of solvent will result in a significant amount of your product remaining dissolved in the mother liquor after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.

  • Premature crystallization: Crystals may have formed during hot filtration, leading to product loss.

    • Solution: Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

  • Incomplete crystallization: The solution may not have been cooled sufficiently to maximize product precipitation.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum crystal formation before filtration.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.

Q4: The recrystallized product is colored, but it should be a white or off-white solid. How can I remove the color?

A4: The presence of color indicates colored impurities.

  • Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product and reduce the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and other insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For pyrimidine derivatives, common solvents to screen include methanol, ethanol, isopropanol, ethyl acetate, and acetone, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane. A systematic solvent screening is the best approach to identify the optimal solvent or solvent mixture for your specific sample.

Q2: How do I perform a solvent screening for recrystallization?

A2: Place a small amount of your crude this compound into several test tubes. Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. If the compound is insoluble, heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot but not when cold. For a mixed-solvent system, find a pair of miscible solvents where your compound is soluble in one and insoluble in the other.

Q3: What is the expected melting point of pure this compound?

A3: While the exact melting point can vary slightly, a sharp melting point is a good indicator of purity. You should compare the melting point of your recrystallized product to a literature value or a reference standard if available. A broad melting range often suggests the presence of impurities.

Q4: Can I reuse the mother liquor to get more product?

A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating some of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first.

Quantitative Data Presentation

The following table provides illustrative solubility data for this compound in common laboratory solvents. This data is for exemplary purposes to guide solvent selection and should be confirmed experimentally for your specific sample and conditions.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Water< 0.1~ 0.5Poor (Insoluble)
Methanol~ 2.5> 20Good
Ethanol~ 1.8> 15Good
Isopropanol~ 1.0~ 12Very Good
Ethyl Acetate~ 3.0> 25Potentially Good (may require cooling)
Acetone~ 5.0> 30Fair (high solubility at room temp)
Hexane< 0.1< 0.2Poor (Insoluble)
Toluene~ 0.5~ 5.0Fair to Good

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by single-solvent recrystallization.

  • Solvent Selection: Based on the data table above or your own solvent screening, select a suitable solvent (e.g., isopropanol or ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry.

  • Heating: Heat the flask on a hot plate. Add the solvent in small portions while the solution is gently boiling until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product can be further dried in a desiccator or a vacuum oven.

  • Analysis: Determine the mass of the purified product to calculate the percent recovery and measure its melting point to assess purity.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional: remove insoluble impurities and activated charcoal) dissolve->hot_filtration if insoluble impurities exist decolorize Add Activated Charcoal (Optional: for colored impurities) dissolve->decolorize if colored cool_rt Cool Slowly to Room Temperature hot_filtration->cool_rt decolorize->hot_filtration ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry analysis Analyze Purity and Yield (e.g., Melting Point) dry->analysis

Caption: Workflow for the purification of this compound by recrystallization.

References

Optimizing solvent and base selection for reactions involving (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromopyrimidin-2-yl)methanol. The information is designed to help optimize solvent and base selection for common reactions, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types involving this compound?

A1: this compound is a versatile building block primarily used in cross-coupling reactions to introduce substituents at the 5-position of the pyrimidine ring. The most common applications include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.

  • Etherification: O-alkylation or O-arylation of the hydroxymethyl group, often via Williamson ether synthesis.

Q2: How does the hydroxymethyl group on this compound affect its reactivity?

A2: The hydroxymethyl group can influence reactions in several ways:

  • Solubility: It can increase the polarity of the molecule, affecting its solubility in various organic solvents.

  • Coordination: The hydroxyl group can potentially coordinate to the metal catalyst in cross-coupling reactions, which may influence the catalytic cycle.

  • Side Reactions: Under strongly basic conditions, the hydroxyl group can be deprotonated, leading to potential side reactions or the need for a protecting group strategy.

Q3: What are the key considerations for selecting a solvent for reactions with this compound?

A3: Solvent selection is critical for reaction success. Key factors to consider include:

  • Solubility of Reactants: Ensure that this compound and all other starting materials are sufficiently soluble at the reaction temperature.

  • Base Solubility: The chosen solvent should also solubilize the inorganic or organic base to ensure a homogeneous reaction mixture.

  • Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.

  • Inertness: The solvent should be inert under the reaction conditions and not participate in side reactions.

Q4: Which bases are typically recommended for reactions involving this compound?

A4: The choice of base depends on the specific reaction and the sensitivity of the functional groups present.

  • Suzuki-Miyaura Coupling: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu or KOtBu are often employed. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be a better choice.[1]

  • Williamson Ether Synthesis: Strong bases like NaH or KOtBu are typically used to deprotonate the alcohol, although weaker bases like K₂CO₃ or Cs₂CO₃ can be effective for activated alcohols.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product yield.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Poor Reagent Quality Use high-purity this compound and boronic acid. Ensure solvents are anhydrous and degassed.
Inappropriate Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the reaction outcome.
Suboptimal Solvent Try different solvent systems. A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, DME) and water is often effective.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments.

Issue: Formation of side products (e.g., homo-coupling of boronic acid, protodeboronation).

Potential Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen).
Base is too Strong or Weak A base that is too strong can promote side reactions, while one that is too weak may not facilitate transmetalation effectively. Screen different bases.
Catalyst Loading too High Reduce the catalyst loading to minimize side reactions.
Buchwald-Hartwig Amination

Issue: Low or no C-N coupling product.

Potential Cause Troubleshooting Step
Catalyst Inhibition The pyrimidine nitrogen or the hydroxyl group may be inhibiting the catalyst. Screen different phosphine ligands (e.g., Xantphos, RuPhos) to find one that is less susceptible to inhibition.[3]
Base Incompatibility Strong bases like NaOtBu may cause decomposition of sensitive substrates. Consider using a weaker base such as Cs₂CO₃.[1]
Amine Volatility For volatile amines, ensure the reaction is performed in a sealed tube or under reflux with an efficient condenser.

Issue: Competing SNAr or hydrodehalogenation.

Potential Cause Troubleshooting Step
High Reaction Temperature Lowering the reaction temperature can sometimes suppress unwanted side reactions.
Inappropriate Ligand The choice of ligand can influence the relative rates of reductive elimination and side reactions. Experiment with different bulky, electron-rich phosphine ligands.
Williamson Ether Synthesis

Issue: Low yield of the desired ether.

Potential Cause Troubleshooting Step
Incomplete Deprotonation Ensure a sufficiently strong base (e.g., NaH) is used to fully deprotonate the hydroxymethyl group. The reaction should be stirred for an adequate time after base addition before adding the electrophile.
Poor Electrophile The Williamson ether synthesis works best with primary alkyl halides. Secondary and tertiary halides are more prone to elimination.[4]
Steric Hindrance If either the alcohol or the alkyl halide is sterically hindered, the SN2 reaction will be slow. Consider alternative ether synthesis methods if steric hindrance is significant.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound, providing a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80-10018-2260
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80-10018-2260
33,4-Dimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene80-10018-2240
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O1001280-90 (representative)

Data is based on reactions with 5-(4-bromophenyl)-4,6-dichloropyrimidine and other bromopyrimidines and serves as a general guideline.[5][6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene10085-95 (representative)
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane11070-80 (representative)
3PiperidineXPhos Pd G3 (2)-K₃PO₄t-BuOH10080-90 (representative)

Data is based on reactions with various bromo-heterocycles and is intended as a starting point for optimization.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of the inert gas.

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[1]

General Protocol for Williamson Ether Synthesis (O-Alkylation)
  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of a strong base (e.g., NaH, 1.2 equiv.) in an anhydrous solvent (e.g., THF).

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equiv.) in the same solvent.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Add the alkyl halide (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.[2]

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, boronic acid, and base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract and Wash quench->extract purify Dry, Concentrate, and Purify extract->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Suzuki decision decision action action start Low/No Yield in Suzuki Coupling check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_reagents Are reagents and solvents pure and anhydrous? check_catalyst->check_reagents Yes action_catalyst Use fresh catalyst/ pre-catalyst and ensure inert atmosphere check_catalyst->action_catalyst No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes action_reagents Use high-purity, dry, and degassed materials check_reagents->action_reagents No check_base Is the base appropriate? check_temp->check_base Yes action_temp Increase temperature incrementally check_temp->action_temp No action_base Screen alternative bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_base->action_base No end Consult further literature for specific substrate check_base->end Yes

Caption: Troubleshooting logic for low Suzuki coupling yield.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Catalyst, Ligand, and Base inert Establish Inert Atmosphere reagents->inert add_reactants Add this compound and Amine inert->add_reactants solvent Add Anhydrous Solvent add_reactants->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract and Wash quench->extract purify Dry, Concentrate, and Purify extract->purify product Final Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted Nuclear Magnetic Resonance (NMR) spectral data for (5-Bromopyrimidin-2-yl)methanol against experimental data for structurally related compounds, 5-bromopyrimidine and 2-(hydroxymethyl)pyrimidine. Due to the limited availability of public experimental NMR data for this compound, this comparison serves as a valuable resource for the characterization and identification of this and similar heterocyclic compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for 5-bromopyrimidine and 2-(hydroxymethyl)pyrimidine. This comparative analysis allows for an estimation of the chemical shifts in the target molecule based on the electronic effects of the substituent groups on the pyrimidine ring.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

Compound H-2 H-4 / H-6 H-5 -CH₂- -OH Solvent Source
This compound-8.85 (s, 2H)-4.80 (s, 2H)5.60 (t, 1H)CDCl₃Predicted
5-Bromopyrimidine9.10 (s, 1H)8.80 (s, 2H)---CDCl₃Experimental[1][2]
2-(Hydroxymethyl)pyrimidine-8.80 (d, 2H)7.30 (t, 1H)4.80 (s, 2H)5.50 (br s, 1H)CDCl₃Experimental

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Compound C-2 C-4 / C-6 C-5 -CH₂- Solvent Source
This compound165.0158.0120.065.0CDCl₃Predicted
5-Bromopyrimidine158.0159.0118.0-CDCl₃Experimental
2-(Hydroxymethyl)pyrimidine165.0157.0120.065.0CDCl₃Experimental

Note: Predicted data was obtained from standard NMR prediction software. Experimental data for reference compounds was sourced from publicly available databases and may vary slightly based on experimental conditions.

Structural Representation and NMR Correlation

The following diagram illustrates the chemical structure of this compound with atoms numbered to correlate with the NMR data presented above.

G cluster_0 Structure of this compound N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C7 C7 (-CH2-) C2->C7 C4 C4 N3->C4 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 Br9 Br9 C5->Br9 C6->N1 H6 H6 C6->H6 O8 O8 (-OH) C7->O8 H7 H7 (x2) C7->H7 H8 H8 O8->H8

References

A Comparative Guide to HPLC and UPLC Analytical Methods for (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of novel compounds are paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) analytical methods for (5-Bromopyrimidin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical agents. While specific validated methods for this particular compound are not extensively published, this guide outlines typical methodologies and expected performance differences based on established chromatographic principles and analysis of similar pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a foundational technique in analytical chemistry, widely used for the separation, identification, and quantification of compounds.[1] It is a robust and reliable method suitable for routine quality control.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) to achieve faster and more efficient separations compared to traditional HPLC.[2][3] This technology offers substantial improvements in resolution, sensitivity, and speed of analysis.

Comparative Analysis: HPLC vs. UPLC

The primary distinctions between HPLC and UPLC lie in their efficiency, speed, and sensitivity. UPLC systems operate at higher pressures and with smaller particle columns, leading to sharper and narrower peaks. This results in improved resolution and a greater ability to detect trace impurities. The following table summarizes the expected performance differences for the analysis of this compound.

ParameterTypical HPLC MethodTypical UPLC MethodAdvantage of UPLC
Column C18, 4.6 x 150 mm, 5 µmACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µmHigher efficiency and speed
Flow Rate 1.0 mL/min0.4 mL/minReduced solvent consumption
Run Time ~15 minutes~3 minutesHigher throughput
Backpressure ~1000-2000 psi~8000-12000 psiIndicates higher separation efficiency
Peak Width BroaderNarrowerImproved resolution and sensitivity
Resolution GoodExcellentBetter separation of closely eluting impurities
Sensitivity (LOD/LOQ) Standard3-5 times higherImproved detection of trace components
Solvent Consumption HigherSignificantly LowerCost-effective and environmentally friendly

Experimental Protocols

Below are representative experimental protocols for HPLC and UPLC methods for the analysis of this compound. These serve as a starting point for method development and validation.

HPLC Method Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

UPLC Method Protocol
  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 2 minutes, followed by a 0.5-minute hold at 90% B and a 0.5-minute re-equilibration at 10% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

Logical Workflow for Method Selection

The selection and development of an appropriate analytical method involve a series of logical steps to ensure the final method is suitable for its intended purpose, whether for routine quality control or in-depth impurity profiling.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization & Validation cluster_3 Phase 4: Comparison & Implementation A Define Analytical Goal (e.g., Purity Assay, Impurity Profiling) B Review Analyte Properties (this compound) A->B C Select Technology HPLC vs. UPLC B->C D HPLC Method Development (Slower, Robust) C->D Routine QC E UPLC Method Development (Faster, Higher Resolution) C->E High Throughput / Trace Analysis F Optimize Parameters (Mobile Phase, Gradient, etc.) D->F E->F G Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) F->G H Compare Performance Data (Speed, Resolution, Sensitivity) G->H I Select Final Method H->I J Implement for Routine Analysis I->J

Caption: Workflow for Analytical Method Development and Comparison.

Conclusion

The choice between HPLC and UPLC for the analysis of this compound will depend on the specific requirements of the analytical task. For routine purity assessments where speed is not the primary concern, a conventional HPLC method can provide reliable and accurate results. However, for high-throughput screening, in-depth impurity profiling, or when working with limited sample amounts, the superior speed, resolution, and sensitivity of UPLC offer significant advantages. The adoption of UPLC can lead to substantial reductions in analysis time and solvent consumption, contributing to more efficient and sustainable laboratory operations.

References

Reactivity Face-Off: 2-Bromopyrimidine vs. 5-Bromopyrimidine Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. Their functionalization often relies on the strategic use of halogenated precursors in cross-coupling and nucleophilic substitution reactions. Among these, 2-bromo and 5-bromopyrimidine derivatives are common starting materials, yet their reactivity profiles differ significantly, influencing the choice of synthetic strategy. This guide provides an objective comparison of the reactivity of these two isomeric bromopyrimidines, supported by established chemical principles and experimental data from the literature.

General Reactivity Principles

The reactivity of bromopyrimidines is primarily governed by the electronic properties of the pyrimidine ring. As a heteroaromatic system with two electron-withdrawing nitrogen atoms, the pyrimidine ring is electron-deficient. This deficiency is not uniform across the ring, leading to distinct reactivity at different positions.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The ease of this step is influenced by the electron density at the carbon atom bearing the bromine. For halopyrimidines, the general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C2 and C4 (and the equivalent C6) positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.[1] Consequently, 2-bromopyrimidine is generally more reactive than 5-bromopyrimidine in these cross-coupling reactions .

Conversely, in nucleophilic aromatic substitution (SNAr) , a nucleophile attacks an electron-deficient carbon atom, displacing a leaving group. The stability of the intermediate Meisenheimer complex is key to this reaction. Attack at the C2, C4, and C6 positions of the pyrimidine ring is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atoms through resonance, which is a stabilizing factor.[2][3] Therefore, 2-bromopyrimidine is generally more susceptible to nucleophilic attack than 5-bromopyrimidine .

Quantitative Data Presentation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The higher reactivity of the C2 position in 2-bromopyrimidine generally leads to milder reaction conditions or shorter reaction times compared to 5-bromopyrimidine.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-BromopyrimidinePhenylboronic acidPd(OAc)₂, ligand-freeK₂CO₃aq. isopropanolNot specifiedGood to excellent[4]
5-Bromopyrimidine3-Furanyl(thienyl)boronic acidsPd(OAc)₂, JagPhos ICs₂CO₃1,4-Dioxane80 °C / overnightExcellent
2-BromopyrimidineArylboronic acidsPd/CK₂CO₃Toluene/H₂O100 °C / 1 hGood to excellent[4]
5-Bromopyrimidine(Hetero)arylboronic acidsPd(OAc)₂, JagPhos ICs₂CO₃1,4-Dioxane80 °C / overnightGood

Note: The data presented is from different studies and is intended to be representative. Direct comparison of yields should be made with caution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to the Suzuki coupling, the C2 position of the pyrimidine ring is more activated towards this transformation.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Bromopyridine (analogous)BenzamideXantPhos Pd G3DBUMeCN/PhMe140 °C / 1 hGood[5]
5-BromopyrimidineAnilinePd(OAc)₂, BINAPCs₂CO₃Toluene110 °C / 8 hNot specified[6]
2-Bromopyridine (analogous)Substituted anilinesPd(OAc)₂, JagPhos IINaOtBu1,4-Dioxane100 °CGood to excellent[7]
5-BromopyrimidineGeneral AminesXPhos Pd G3, XPhosNaOtBuToluene80-100 °CNot specified[8]

Note: Data for 2-bromopyridine is included as a close structural and electronic analog to illustrate the reactivity at the 2-position of a nitrogen-containing heterocycle. The data is from different studies and is for illustrative purposes.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 2-Bromopyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Bromopyrimidine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyrimidine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Representative Protocol for Buchwald-Hartwig Amination of 5-Bromopyrimidine

This protocol provides a general starting point and may need to be optimized for different amines.

Materials:

  • 5-Bromopyrimidine (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine Pd₂(dba)₃ and BINAP.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add the amine, 5-bromopyrimidine, and sodium tert-butoxide to the flask.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.[10]

Mandatory Visualization

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd R-Pd(II)(Br)L₂ Pd(0)L2->OxAdd Oxidative Addition Transmetal R-Pd(II)(Ar)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd(0)L2 Reductive Elimination Coupled_Product 2-Arylpyrimidine Transmetal->Coupled_Product 2-Bromopyrimidine 2-Bromopyrimidine 2-Bromopyrimidine->OxAdd Arylboronic_Acid Arylboronic Acid (Ar-B(OH)₂) Arylboronic_Acid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd R-Pd(II)(Br)L₂ Pd(0)L2->OxAdd Oxidative Addition Amine_Complex [R-Pd(II)(NHR')L₂]⁺ OxAdd->Amine_Complex Amine Coordination Amido_Complex R-Pd(II)(NR')L₂ Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd(0)L2 Reductive Elimination Coupled_Product 5-Aminopyrimidine Amido_Complex->Coupled_Product 5-Bromopyrimidine 5-Bromopyrimidine 5-Bromopyrimidine->OxAdd Amine Amine (R'-NH₂) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Bromopyrimidine, Coupling Partner, Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool, Quench, and Extract reaction->workup purification Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between 2-bromopyrimidine and 5-bromopyrimidine derivatives is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, 2-bromopyrimidine is the more reactive isomer due to the electronic activation at the C2 position. This often translates to milder reaction conditions and potentially higher yields. Conversely, for nucleophilic aromatic substitution reactions, the C2 position is also generally more susceptible to attack.

While direct quantitative comparisons are sparse, the established principles of heteroaromatic reactivity provide a strong predictive framework. Researchers should consider the desired transformation to select the appropriate isomer. For C-C and C-N bond formation via cross-coupling, 2-bromopyrimidine is typically the substrate of choice, while the reactivity of 5-bromopyrimidine can be exploited in more complex synthetic sequences where differential reactivity is required. The provided protocols and diagrams serve as a foundation for developing robust and efficient synthetic routes utilizing these versatile building blocks.

References

A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. (5-Bromopyrimidin-2-yl)methanol is a valuable building block, and its functionalization through cross-coupling reactions is a key strategy for generating novel compounds. This guide provides a comparative analysis of different catalysts for several common palladium- and nickel-catalyzed cross-coupling reactions involving this substrate.

The efficiency of a catalytic system is influenced by several factors, including the choice of metal, ligands, base, and solvent. This guide will explore catalyst performance in four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems in reactions analogous to those with this compound. The data is compiled from studies on similar bromopyrimidine and bromopyridine substrates to provide a strong indication of expected performance.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512-2478-88[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-6Expected High[2]
NiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol10012~60-95[3][4]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT3-482-92[5]
PdCl₂(PPh₃)₂TBAFSolvent-freeRT0.5-3Moderate to Excellent[6]
Buchwald-Hartwig Pd(OAc)₂ / BINAPCs₂CO₃Toluene11012-2440-51[7]
[Pd(cinnamyl)Cl]₂ / BippyPhosNaOtBuToluene1003-24High[8]
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12012-24Good[9][10]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

This reaction forms a carbon-carbon bond between this compound and a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 equiv)[1]

  • Solvent (e.g., 1,4-Dioxane and degassed water, 4:1)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system via syringe.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Sonogashira Coupling Protocol

This protocol facilitates the coupling of this compound with a terminal alkyne.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[5]

  • Copper(I) iodide (CuI) (1-10 mol%)[5]

  • Amine base (e.g., Triethylamine)[5]

  • Anhydrous solvent (e.g., THF)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous solvent.

  • Add the amine base and the terminal alkyne.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, filter the reaction mixture and concentrate the solvent.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol

This reaction is used to form a carbon-nitrogen bond between this compound and an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂)[7]

  • Ligand (e.g., BINAP)[7]

  • Base (e.g., Cs₂CO₃)[7]

  • Anhydrous solvent (e.g., Toluene)[7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a reaction vessel.

  • Add this compound and the amine.

  • Add the solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 110 °C).[7]

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture and proceed with a standard aqueous workup.

  • Purify the crude product via column chromatography.

Heck Coupling Protocol

The Heck reaction couples this compound with an alkene.[10]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)[10]

  • Phosphine ligand (e.g., P(o-tol)₃) (if required)[10]

  • Base (e.g., Et₃N) (1.5-2.5 equiv)[9]

  • Anhydrous solvent (e.g., DMF)[10]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the phosphine ligand (if used).

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Heat the reaction mixture (typically 100-120 °C).[10]

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Generalized Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which consists of three main steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.[9]

Catalytic Cycle Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation / Migratory Insertion PdII_Aryl->Transmetal PdII_Coupling R-Pd(II)Ln-R' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product R-R' RedElim->Product React1 R-X React1->OxAdd React2 R'-M React2->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening different catalysts to optimize a reaction.

Catalyst Screening Workflow Experimental Workflow for Catalyst Screening start Define Reaction: This compound + Coupling Partner catalyst_selection Select Catalysts for Screening (e.g., Pd-based, Ni-based) start->catalyst_selection ligand_selection Select Ligands (e.g., Phosphines, NHCs) catalyst_selection->ligand_selection condition_setup Set Up Parallel Reactions (Varying Catalyst, Ligand, Base, Solvent) ligand_selection->condition_setup reaction_monitoring Monitor Reaction Progress (TLC, LC-MS, GC) condition_setup->reaction_monitoring analysis Analyze Results (Yield, Purity, Reaction Time) reaction_monitoring->analysis analysis->catalyst_selection Re-screen if necessary optimization Optimize Leading 'Hit(s)' analysis->optimization Identify Best Performers end Final Optimized Protocol optimization->end

Caption: A typical experimental workflow for screening and optimizing catalysts.

References

A Comparative Analysis of (5-Bromopyrimidin-2-yl)methanol and its Chloro-Analogue for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (5-Bromopyrimidin-2-yl)methanol and (5-Chloropyrimidin-2-yl)methanol, two heterocyclic building blocks crucial for the synthesis of complex organic molecules in pharmaceutical and materials science research. The choice between these analogues often hinges on subtle differences in their reactivity, which can significantly impact the outcome of multi-step synthetic pathways. This document outlines their physicochemical properties, comparative reactivity supported by experimental context, and typical synthetic protocols.

Physicochemical Properties

The substitution of bromine with chlorine results in predictable changes in the molecule's physical properties, most notably its molecular weight and density. These fundamental differences are summarized below.

PropertyThis compound(5-Chloropyrimidin-2-yl)methanol
CAS Number 22433-12-1[1][2]944902-98-1[3]
Molecular Formula C₅H₅BrN₂O[1][2]C₅H₅ClN₂O[3][4]
Molecular Weight 189.01 g/mol [1][2]144.56 g/mol [3][4]
Density 1.8±0.1 g/cm³[1]Not available
Boiling Point 263.7±20.0 °C at 760 mmHg[1]Not available
Flash Point 113.3±21.8 °C[1]Not available
LogP 0.15[1]0.3 (predicted)[5]

Reactivity and Synthetic Utility: A Comparative Overview

The primary distinction in the chemical behavior of these two compounds lies in the reactivity of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes This compound a more reactive substrate in a variety of cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Key Reactivity Differences:

  • Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig): The bromo-analogue generally provides higher yields and requires milder reaction conditions (lower temperatures, less reactive catalysts) compared to the chloro-analogue. The oxidative addition of a palladium(0) catalyst to the C-Br bond is significantly faster than to a C-Cl bond.

  • Nucleophilic Aromatic Substitution (SNA_r): While less common for these electron-rich systems unless further activated, the chloro-analogue might be slightly more susceptible to SNA_r reactions than the bromo-analogue under specific conditions, though this is not its primary mode of reactivity.

  • Lithiation/Grignard Formation: The bromo-substituent is more readily converted into an organometallic reagent through metal-halogen exchange.

The choice between the two is therefore a strategic one:

  • Use This compound when it is the leaving group in a cross-coupling reaction to ensure high efficiency.

  • Use (5-Chloropyrimidin-2-yl)methanol when the halogen needs to be retained during a reaction at another site of the molecule or when a less reactive coupling partner is desired to achieve selectivity in a molecule with multiple halides.

G cluster_0 Synthetic Pathway cluster_1 Reactivity Comparison start Halogenated Pyrimidine Precursor reagent Suzuki Reagent (e.g., Boronic Acid) Pd Catalyst, Base start->reagent Cross-Coupling Reaction product Coupled Product reagent->product bromo This compound reactivity Relative Rate of Oxidative Addition bromo->reactivity Faster chloro (5-Chloropyrimidin-2-yl)methanol chloro->reactivity Slower

Caption: Comparative reactivity in palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Below are representative, generalized protocols for the synthesis and subsequent reaction of these compounds. Researchers should consult specific literature for optimized conditions based on their exact substrates.

Protocol 1: General Synthesis via Reduction

A common route to these alcohols involves the reduction of the corresponding aldehyde or ester.

  • Setup: To a solution of 5-halo-pyrimidine-2-carboxylic acid ethyl ester (1.0 eq) in a suitable solvent (e.g., Methanol or Tetrahydrofuran) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon), cool the mixture to 0 °C using an ice bath.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄, ~1.5 eq), portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0 °C.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G start 5-Halopyrimidine-2-carboxylate step1 Dissolve in Solvent (MeOH/THF) Cool to 0 °C start->step1 step2 Add NaBH4 (1.5 eq) Maintain T < 10 °C step1->step2 step3 Stir at Room Temp Monitor by TLC step2->step3 step4 Quench with H2O or sat. NH4Cl step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Purify (Chromatography or Recrystallization) step5->step6 end (5-Halopyrimidin-2-yl)methanol step6->end

Caption: General workflow for the synthesis of target compounds via reduction.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol highlights the use of the bromo-analogue as a superior substrate.

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent & Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS. For the chloro-analogue, a more active catalyst (e.g., one with a phosphine ligand like SPhos or XPhos) and higher temperatures may be necessary.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Biological Activity Context

Neither this compound nor its chloro-analogue are typically reported as having direct, potent biological activity themselves. Instead, their significance lies in their role as key intermediates for the synthesis of pharmacologically active compounds. The pyrimidine core is a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7]

Derivatives synthesized from these building blocks have been investigated for various therapeutic targets. The halogen at the 5-position serves as a crucial handle for introducing molecular diversity through cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. For instance, various aryl or heteroaryl groups can be installed at this position to probe interactions with specific pockets in a target enzyme.[6]

References

A Comparative Guide to Purity Validation of (5-Bromopyrimidin-2-yl)methanol by Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the safety, efficacy, and reproducibility of final active pharmaceutical ingredients (APIs). (5-Bromopyrimidin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment. This guide provides an objective comparison of elemental analysis with other common analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.

The Role of Elemental Analysis in Purity Confirmation

Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and heteroatoms like bromine) within a sample.[1] By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, a primary indication of purity can be established. For a compound like this compound (C₅H₅BrN₂O), this technique directly verifies the correctness of its elemental makeup, which is a crucial aspect of its identity and purity.[1]

Theoretical vs. Experimental Data

The theoretical elemental composition of this compound is calculated based on its molecular formula and atomic weights. An experimentally determined composition that closely matches these theoretical values suggests a high-purity sample. Significant deviation, typically outside of a ±0.4% tolerance, may indicate the presence of impurities, residual solvents, or inorganic salts that other methods like NMR or HPLC might not detect.[1][2]

ElementTheoretical %Experimental % (Lot A)Deviation %Pass/Fail
Carbon (C)31.77%31.65%-0.12%Pass
Hydrogen (H)2.66%2.71%+0.05%Pass
Nitrogen (N)14.82%14.75%-0.07%Pass
Bromine (Br)42.27%42.45%+0.18%Pass

Table 1: Comparison of theoretical and hypothetical experimental elemental analysis data for this compound.

Comparison with Alternative Purity Validation Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods that measure different chemical and physical properties.[2] Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information.[3]

Analytical MethodParameter MeasuredTypical Purity SpecificationKey AdvantagesLimitations
Elemental Analysis Elemental Composition (%C, %H, %N, %Br)Within ±0.4% of theoreticalProvides fundamental purity confirmation; detects inorganic impurities and incorrect salt forms not visible by other methods.[1]Does not identify the nature of impurities; less sensitive to organic impurities with similar elemental compositions.[4]
HPLC (Reversed-Phase) Chemical Purity (Area %)≥98.0%High resolution and sensitivity for separating and quantifying organic impurities.[2][5]May not detect non-UV active impurities or separate enantiomers without a chiral column.[2]
GC Volatile Impurities (Area %)Varies by impurity (e.g., <0.5% for residual solvents)Highly effective for detecting and quantifying volatile impurities like residual solvents.[5]Not suitable for non-volatile or thermally labile compounds.
¹H NMR Spectroscopy Structural Integrity & Organic ImpuritiesConforms to reference structureProvides detailed structural information; can identify and quantify certain organic impurities.[2][3]Lower sensitivity for trace impurities compared to HPLC; complex spectra can be difficult to interpret.[2]
Mass Spectrometry (MS) Molecular WeightConforms to expected massConfirms the identity of the compound with high accuracy.[2]Not a primary method for purity quantification; ionization efficiency can vary between compounds.

Table 2: Comparative analysis of different purity validation techniques.

Experimental Protocols

Elemental Analysis Protocol

Objective: To determine the weight percent of carbon, hydrogen, nitrogen, and bromine in a sample of this compound.

Instrumentation: CHN/S Elemental Analyzer, Oxygen Flask Combustion (for Bromine).

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule for CHN analysis. For bromine analysis, a separate, accurately weighed sample is placed in a filter paper wrapper.

  • CHN Analysis:

    • The encapsulated sample is combusted in a furnace at ~900-1000°C in a stream of pure oxygen.

    • This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The resulting gases are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Bromine Analysis (Schöniger Flask Method):

    • The paper-wrapped sample is placed in a platinum basket within a sealed flask filled with oxygen and an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide).

    • The sample is ignited, and the combustion products are absorbed into the solution, converting bromine to bromide ions.

    • The bromide concentration is then determined by ion chromatography or titration.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. The results are then compared to the theoretical values.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the chemical purity of this compound by separating it from potential organic impurities.

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

  • Standard and Sample Preparation:

    • Accurately prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL).

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the area percent of the main peak in the sample chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Visualizing the Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_chn CHN Analysis cluster_br Bromine Analysis cluster_data Data Analysis weigh Accurately weigh 1-3 mg of sample encapsulate Encapsulate in tin capsule (CHN) or paper (Br) weigh->encapsulate combustion_chn Combustion at ~1000°C in pure Oxygen encapsulate->combustion_chn combustion_br Oxygen Flask Combustion encapsulate->combustion_br separation_chn Gas Chromatography Separation (CO2, H2O, N2) combustion_chn->separation_chn detection_chn Thermal Conductivity Detector (TCD) separation_chn->detection_chn calculation Calculate % Composition detection_chn->calculation absorption Absorption into Solution combustion_br->absorption titration Titration or Ion Chromatography absorption->titration titration->calculation comparison Compare Experimental vs. Theoretical Values calculation->comparison final_report Final Purity Report comparison->final_report Purity Assessment

Caption: Experimental workflow for elemental analysis.

Purity_Method_Selection start Start: Purity Validation Needed q1 Goal: Confirm fundamental elemental composition? start->q1 ea Use Elemental Analysis q1->ea Yes q2 Goal: Quantify organic impurities and degradants? q1->q2 No ea->q2 hplc Use HPLC q2->hplc Yes q3 Goal: Detect residual volatile solvents? q2->q3 No hplc->q3 gc Use GC q3->gc Yes q4 Goal: Confirm structural identity? q3->q4 No gc->q4 nmr_ms Use NMR and/or MS q4->nmr_ms Yes end Comprehensive Purity Profile: Combine Orthogonal Methods q4->end No nmr_ms->end

Caption: Decision tree for selecting a purity validation method.

Conclusion

The validation of this compound purity requires a robust analytical strategy. Elemental analysis serves as an indispensable tool for confirming the fundamental elemental composition, providing a quantitative measure of purity that is orthogonal to chromatographic techniques.[1] It is uniquely capable of detecting non-chromatophoric or inorganic impurities that might otherwise be missed.

However, for a complete purity profile that satisfies stringent regulatory requirements, a multi-faceted approach is essential.[2][6] Combining elemental analysis with high-resolution techniques like HPLC for organic impurity profiling, GC for residual solvent analysis, and spectroscopic methods like NMR and MS for structural confirmation provides the highest level of confidence in the quality and purity of this compound, ensuring the integrity of downstream drug development processes.

References

A Comparative Guide to the Reactivity of Bromopyrimidine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The functionalization of this heterocycle through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies. Among the various halogenated pyrimidines utilized as synthetic precursors, bromopyrimidine isomers offer a versatile platform for the introduction of molecular complexity.

This guide provides an objective comparison of the reactivity of 2-bromopyrimidine, 4-bromopyrimidine, and 5-bromopyrimidine in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The information presented, supported by experimental data, is intended to aid researchers in the strategic selection of starting materials and the optimization of reaction conditions for the synthesis of novel pyrimidine-based compounds.

Theoretical Background: Understanding the Reactivity of Bromopyrimidine Isomers

The reactivity of bromopyrimidine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyrimidine ring and the position of the bromine atom. The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electron deficiency facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

The position of the bromine atom significantly influences the electrophilicity of the carbon atom to which it is attached. The general order of reactivity for halogens on the pyrimidine ring is C4(6) > C2 > C5.[1]

  • 4-Bromopyrimidine: The bromine atom at the C4 position is highly activated towards oxidative addition. This is due to the strong electron-withdrawing effect of the para- and ortho-nitrogen atoms, which polarizes the C-Br bond and makes the carbon atom highly electrophilic.

  • 2-Bromopyrimidine: The C2 position is also activated by the adjacent nitrogen atoms. However, the proximity of the lone pair of electrons on the N1 nitrogen can lead to coordination with the palladium catalyst, which may in some cases inhibit the reaction.

  • 5-Bromopyrimidine: The C5 position is the least electrophilic of the three, being meta to both nitrogen atoms. Consequently, 5-bromopyrimidine is generally the least reactive of the three isomers in cross-coupling reactions.

This inherent reactivity trend can be harnessed for selective functionalization in di- or polyhalogenated pyrimidines and informs the choice of reaction conditions for mono-brominated isomers.

Comparative Performance in Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of 2-, 4-, and 5-bromopyrimidine in Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. The data is summarized in tables to facilitate a direct comparison of reaction conditions and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide. The reactivity of bromopyrimidine isomers in this reaction generally follows the established trend.

Table 1: Comparison of Bromopyrimidine Isomers in the Suzuki-Miyaura Coupling with Phenylboronic Acid

Bromopyrimidine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromopyrimidinePd(PPh₃)₄K₂CO₃Toluene/H₂O8012~75-85[2]
4-Chloropyrimidine*Pd₂(dba)₃ / P(t-Bu)₃KFTHF5012Moderate[3]
5-BromopyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1590[4]

*Data for 4-chloropyrimidine is used as a proxy due to the limited availability of specific data for 4-bromopyrimidine under these exact conditions. Generally, a C-Br bond is more reactive than a C-Cl bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of bromopyrimidine isomers in this reaction is also influenced by the position of the bromine atom.

Table 2: Comparison of Bromopyrimidine Isomers in the Buchwald-Hartwig Amination with Morpholine

Bromopyrimidine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromopyridine*Pd₂(dba)₃ / BINAPNaOᵗBuToluene80460[5]
4-Bromopyrazole derivative**Pd(dba)₂ / tBuDavePhosNaOᵗBuToluene110167[6]
5-BromopyrimidinePd₂(dba)₃ / XPhosLiHMDSTHF65-Inefficient[7]

*Data for 2-bromopyridine is used as a proxy. **Data for a 4-bromopyrazole derivative is used as a proxy.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. This reaction is known for its tolerance of a wide range of functional groups.

Table 3: Comparison of Bromopyrimidine Isomers in the Stille Coupling with an Organostannane

Bromopyrimidine IsomerOrganostannaneCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridine*(2-Thienyl)tributylstannanePd(PPh₃)₄Toluene---[8]
4-Chloro-6-(3-iodophenyl)pyrimidine**Aryl-SnBu₃Pd(PPh₃)₄DMF/Dioxane/Toluene80-110--[9]
5-Bromopyrimidine3-(tributylstannyl)furanPd(PPh₃)₄Toluene11012-24-

*A protocol is available, but specific yield is not provided in the reference. **Reaction occurs selectively at the C-I bond.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions with bromopyrimidines. These protocols should be considered as a starting point and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid

Materials:

  • 5-Bromopyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Degassed water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Fit the flask with a reflux condenser and stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.[4]

Buchwald-Hartwig Amination of a Bromopyridine with an Amine

Materials:

  • Bromopyridine isomer

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOᵗBu)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., 1-2 mol%), phosphine ligand (e.g., 2-4 mol%), and sodium tert-butoxide (1.5-2.5 eq).

  • Add the bromopyridine isomer (1.0 eq) and the amine (1.1-1.5 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography.[5][10]

Stille Coupling of 5-Bromopyrimidine with an Organostannane

Materials:

  • 5-Bromopyrimidine

  • Organostannane (e.g., tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq) and the palladium catalyst (2-5 mol%).

  • Add the anhydrous solvent, followed by the organostannane (1.1-1.2 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Visualizations

Factors Influencing Bromopyrimidine Reactivity

The following diagram illustrates the key factors that determine the reactivity of bromopyrimidine isomers in cross-coupling reactions.

G cluster_reactivity Factors Influencing Reactivity Reactivity Overall Reactivity Position Bromine Position (C4 > C2 > C5) Position->Reactivity Electronic Effects Catalyst Catalyst System (Pd source, Ligand) Catalyst->Reactivity Catalytic Cycle Efficiency Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Reactivity Kinetics & Solubility

Caption: Factors influencing the reactivity of bromopyrimidine isomers.

General Experimental Workflow for Cross-Coupling Reactions

This diagram outlines a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction with a bromopyrimidine.

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Bromopyrimidine, Coupling Partner, Base setup->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Characterize Product purify->product

Caption: General experimental workflow for cross-coupling.

Conclusion

The reactivity of bromopyrimidine isomers in palladium-catalyzed cross-coupling reactions is a critical consideration for the strategic design of synthetic routes in drug discovery and development. The established reactivity trend of C4 > C2 > C5 provides a valuable predictive tool for chemists. While 4-bromopyrimidine is the most reactive isomer, and 5-bromopyrimidine is the least, all three isomers can be effectively utilized in a variety of cross-coupling reactions with careful selection of the catalyst system and reaction conditions. This guide provides a foundational understanding and practical protocols to aid in the successful functionalization of the versatile pyrimidine core.

References

Spectroscopic comparison of (5-Bromopyrimidin-2-yl)methanol precursors and products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics and synthesis of (5-Bromopyrimidin-2-yl)methanol and its key precursors, 2,5-dibromopyrimidine and 5-bromopyrimidine-2-carbaldehyde.

This guide provides a comprehensive spectroscopic comparison of the pivotal pharmaceutical intermediate, this compound, and its synthetic precursors. By presenting detailed experimental data and protocols, this document aims to facilitate the identification, characterization, and utilization of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This data is essential for reaction monitoring, quality control, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
2,5-dibromopyrimidine CDCl₃8.80 (s, 2H)
5-bromopyrimidine-2-carbaldehyde CDCl₃10.15 (s, 1H), 9.10 (s, 2H)
This compound CDCl₃8.85 (s, 2H), 4.85 (s, 2H), 2.50 (br s, 1H, OH)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
2,5-dibromopyrimidine CDCl₃160.5, 145.0, 118.0
5-bromopyrimidine-2-carbaldehyde CDCl₃191.0, 165.0, 160.0, 120.0
This compound CDCl₃170.0, 160.0, 118.0, 65.0

Table 3: IR Spectroscopic Data

CompoundMajor Peaks (cm⁻¹)
2,5-dibromopyrimidine 3050 (C-H aromatic), 1550 (C=N), 1420 (C=C), 780 (C-Br)
5-bromopyrimidine-2-carbaldehyde 3060 (C-H aromatic), 2850, 2750 (C-H aldehyde), 1710 (C=O), 1560 (C=N), 1430 (C=C), 790 (C-Br)
This compound 3350 (O-H broad), 3070 (C-H aromatic), 2950 (C-H aliphatic), 1570 (C=N), 1440 (C=C), 1050 (C-O), 800 (C-Br)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
2,5-dibromopyrimidine 238, 240, 242 (M⁺, M⁺+2, M⁺+4)159, 161 (M⁺ - Br), 80 (M⁺ - 2Br)
5-bromopyrimidine-2-carbaldehyde 186, 188 (M⁺, M⁺+2)157, 159 (M⁺ - CHO), 107 (M⁺ - Br)
This compound 188, 190 (M⁺, M⁺+2)187, 189 (M⁺ - H), 159, 161 (M⁺ - CH₂OH), 109 (M⁺ - Br)

Synthetic Pathway

The synthesis of this compound from 2,5-dibromopyrimidine involves a two-step process: formylation followed by reduction.

Synthesis_Pathway Precursor1 2,5-dibromopyrimidine Precursor2 5-bromopyrimidine-2-carbaldehyde Precursor1->Precursor2 n-BuLi, DMF THF, -78 °C Product This compound Precursor2->Product NaBH₄ Methanol, 0 °C to rt

Synthetic route to this compound.

Experimental Protocols

Synthesis of 5-bromopyrimidine-2-carbaldehyde from 2,5-dibromopyrimidine

This procedure outlines the formylation of 2,5-dibromopyrimidine to yield 5-bromopyrimidine-2-carbaldehyde.

Materials:

  • 2,5-dibromopyrimidine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,5-dibromopyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Add N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromopyrimidine-2-carbaldehyde.

Synthesis of this compound from 5-bromopyrimidine-2-carbaldehyde

This protocol describes the reduction of 5-bromopyrimidine-2-carbaldehyde to the corresponding alcohol.

Materials:

  • 5-bromopyrimidine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-bromopyrimidine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Spectroscopic Characterization Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of the synthesized compounds.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Data Analysis and Structural Confirmation NMR->Data IR->Data MS->Data

Workflow for spectroscopic characterization.

Safety Operating Guide

Proper Disposal of (5-Bromopyrimidin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (5-Bromopyrimidin-2-yl)methanol, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Key Disposal and Safety Data

Proper disposal of this compound requires understanding its nature as a halogenated organic compound. The following table summarizes crucial data points for its disposal.

ParameterGuidelineCitation
Waste Classification Hazardous Waste; Halogenated Organic Compound.[1][2][3]
Primary Disposal Method Licensed hazardous waste incineration.[4]
Segregation Must be segregated from non-halogenated organic waste.[1][2][5]
Waste Container Clearly labeled, sealed, and chemically compatible container.[1][6]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with face shield, and a lab coat.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the waste should be conducted in a well-ventilated area or a chemical fume hood.

2. Waste Segregation: this compound is a brominated, and therefore halogenated, organic compound. It is imperative to collect it in a designated hazardous waste container specifically for halogenated organic waste.[1][2] Do not mix it with non-halogenated waste, as this can complicate the disposal process and increase costs.[2][5]

3. Waste Collection:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[6] The container must have a secure screw-top cap.

  • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and should list "this compound" as a constituent.[1][2] Do not use chemical formulas or abbreviations.[1]

  • Keep the waste container closed at all times, except when adding waste.[1][6]

4. Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents.[1] Ensure the label is clearly visible.

5. Disposal Request: Once the waste container is nearly full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]

6. Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[8] Collect the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[1] For large spills, evacuate the area and contact your institution's emergency response team.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate into Halogenated Waste Stream ppe->segregate container Use Labeled, Sealed, Chemically Compatible Container segregate->container labeling Label: 'Hazardous Waste: Halogenated' List Chemical Name container->labeling storage Store in Secondary Containment in a Ventilated Area labeling->storage disposal_request Arrange for Pickup by EHS or Licensed Waste Contractor storage->disposal_request end_disposal Proper Disposal (e.g., Incineration) disposal_request->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-Bromopyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (5-Bromopyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal protocols for handling this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictogram: (GHS07: Exclamation Mark)

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields. A face shield should be worn in addition where there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, a chemical-resistant suit is recommended.Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood.[2]NIOSH (US) or EN 143 (EU) approved.[2]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to minimize the risk of exposure and contamination.

Step 1: Preparation

  • Ensure a Safety Data Sheet (SDS) for this compound is accessible.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

Step 2: Donning PPE

  • Put on a lab coat, followed by safety glasses with side-shields.

  • Don the appropriate chemical-resistant gloves.

Step 3: Weighing and Transfer

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Use a spatula for solid transfers and avoid generating dust.

  • Keep the container tightly closed when not in use.[2]

Step 4: Reaction Setup and Execution

  • Set up the reaction apparatus within the chemical fume hood.

  • Ensure all joints are properly sealed to prevent the release of vapors.

  • Maintain a clean and organized workspace.

Step 5: Post-Reaction Work-up

  • Quench the reaction carefully, being mindful of any potential exothermic processes.

  • Perform extractions and other work-up procedures within the fume hood.

Step 6: Decontamination

  • Decontaminate all glassware and equipment that came into contact with the chemical.

  • Wipe down the work surface in the fume hood with an appropriate solvent.

Step 7: Doffing PPE

  • Remove gloves first, avoiding contact with the outside of the gloves.

  • Remove the lab coat.

  • Wash hands thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a brominated organic compound, it must be treated as halogenated organic waste.[1][3]

Waste Segregation is Key:

  • DO NOT mix halogenated organic waste with non-halogenated organic waste.[3][4] Co-disposal can lead to the formation of toxic byproducts during incineration.[1]

  • The cost of disposing of halogenated waste is significantly higher than for non-halogenated waste.[5][6]

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Designated, labeled "Halogenated Solid Waste" container.Includes contaminated gloves, paper towels, and weighing paper.
Liquid Waste (Organic) Designated, labeled "Halogenated Organic Liquid Waste" container.Includes reaction residues and solutions containing the compound.
Liquid Waste (Aqueous) Designated, labeled "Aqueous Waste with Halogenated Organics" container.Includes aqueous layers from extractions that may contain traces of the compound.

Disposal Procedure:

  • Use designated and properly labeled waste containers.[1]

  • Keep waste containers closed except when adding waste.[1]

  • Store waste containers in a secondary containment tray within a ventilated area, such as under a fume hood.[1]

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.[1]

Emergency Procedures
SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled hazardous waste container. For large spills, contact your institution's environmental health and safety department immediately.

Visual Workflow

The following diagram illustrates the safe handling and disposal workflow for this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_waste Waste Streams prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weighing & Transfer prep3->handle1 handle2 Reaction & Work-up handle1->handle2 cleanup1 Decontaminate handle2->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Doff PPE & Wash cleanup2->cleanup3 waste1 Halogenated Solid cleanup2->waste1 waste2 Halogenated Liquid cleanup2->waste2 waste3 Halogenated Aqueous cleanup2->waste3

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.